molecular formula C59H67ClN10O6S B10861552 TMX-4153

TMX-4153

货号: B10861552
分子量: 1079.7 g/mol
InChI 键: NIQFZCJNEODJTE-CSIWTOAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TMX-4153 is a useful research compound. Its molecular formula is C59H67ClN10O6S and its molecular weight is 1079.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C59H67ClN10O6S

分子量

1079.7 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]-3-pyridinyl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H67ClN10O6S/c1-37(39-19-21-41(22-20-39)52-38(2)63-36-77-52)64-54(74)48-31-46(71)35-70(48)55(75)53(58(3,4)5)66-49(72)17-10-7-11-18-50(73)68-26-23-59(24-27-68)25-28-69(56(59)76)45-30-44(32-61-33-45)65-57-62-34-47(60)51(67-57)43-16-12-15-42(29-43)40-13-8-6-9-14-40/h6,8-9,12-16,19-22,29-30,32-34,36-37,46,48,53,71H,7,10-11,17-18,23-28,31,35H2,1-5H3,(H,64,74)(H,66,72)(H,62,65,67)/t37-,46+,48-,53+/m0/s1

InChI 键

NIQFZCJNEODJTE-CSIWTOAPSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMX-4153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TMX-4153 is a novel heterobifunctional molecule engineered for the targeted degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound operates as a Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that specifically binds to the target protein, PIP4K2C, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]

The mechanism unfolds through the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to both PIP4K2C and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[1]

  • Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of PIP4K2C.

  • Proteasomal Degradation: The polyubiquitinated PIP4K2C is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

  • Catalytic Cycle: After the degradation of PIP4K2C, this compound is released and can engage with another PIP4K2C molecule, thus acting catalytically to induce the degradation of multiple target proteins.

This targeted degradation approach is particularly significant for proteins like PIP4K2C, which have minimal enzymatic activity but play crucial scaffolding roles in cellular processes such as immune modulation and autophagy.[1][5][6]

Signaling Pathway Diagram

TMX4153_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Pathway TMX4153 This compound Ternary_Complex This compound : PIP4K2C : VHL Ternary Complex TMX4153->Ternary_Complex Binds PIP4K2C PIP4K2C (Target Protein) PIP4K2C->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of PIP4K2C Ternary_Complex->Ubiquitination Facilitates TMX4153_recycled This compound (Recycled) Ternary_Complex->TMX4153_recycled Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation Degraded PIP4K2C (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of this compound mediated PIP4K2C degradation.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays.

ParameterCell LineValueReference
DC₅₀ (50% Degradation Concentration)MOLT424 nM[1][2]
HAP1361 nM[1][2]
Dₘₐₓ (Maximum Degradation)MOLT491% (at 1 µM)[2]
HAP159%[1]
Kₔ (Binding Affinity to PIP4K2C)-61 nM[2]
IC₅₀ (VHL Engagement)-16.7 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

This protocol is used to quantify the reduction in PIP4K2C protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • MOLT4 or HAP1 cells are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for PIP4K2C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The intensity of the bands is quantified using densitometry software. The level of PIP4K2C is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

This experiment is performed to assess the selectivity of this compound for PIP4K2C across the entire proteome.

1. Sample Preparation:

  • MOLT4 cells are treated with this compound (e.g., at 1 µM for 5 hours) or a vehicle control.

  • Cells are lysed, and proteins are extracted and quantified.

2. Protein Digestion and Peptide Labeling:

  • Proteins are digested into peptides using an enzyme such as trypsin.

  • Peptides from each sample can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • The mass spectrometer identifies and quantifies the relative abundance of thousands of proteins in each sample.

4. Data Analysis:

  • The proteomic data is analyzed to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. The high selectivity of this compound is confirmed if only PIP4K2C levels are significantly reduced.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_WB Western Blot for Degradation cluster_Proteomics Quantitative Proteomics for Selectivity Cell_Culture_WB Cell Culture (MOLT4 or HAP1) Treatment_WB This compound Treatment (Dose-Response) Cell_Culture_WB->Treatment_WB Lysis_Quant_WB Cell Lysis & Protein Quantification Treatment_WB->Lysis_Quant_WB SDS_PAGE SDS-PAGE & Transfer Lysis_Quant_WB->SDS_PAGE Immunoblotting Immunoblotting (Anti-PIP4K2C & Loading Control) SDS_PAGE->Immunoblotting Detection_Analysis_WB Detection & Densitometry (DC50 & Dmax) Immunoblotting->Detection_Analysis_WB Cell_Culture_P Cell Culture (MOLT4) Treatment_P This compound Treatment (1 µM) Cell_Culture_P->Treatment_P Lysis_Digestion Lysis & Protein Digestion Treatment_P->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis_P Data Analysis (Proteome-wide Selectivity) LC_MS->Data_Analysis_P

Caption: Workflow for key experiments in this compound characterization.

References

In Vitro Characterization of TMX-4153: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TMX-4153, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of this compound.

Table 1: Cellular Degradation Activity of this compound

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Incubation Time (h)Assay
MOLT4PIP4K2C24916Western Blot
HAP1PIP4K2C361596Western Blot

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Binding Affinity and Target Engagement of this compound

Target/ComponentKd (nM)IC₅₀ (µM)Assay
PIP4K2C61-Not Specified
VHL-16.7Cellular VHL Engagement Assay

Kd: Dissociation constant. IC₅₀: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile of this compound

Assay TypeConcentration (µM)Key Finding
KINOMEscan1Exclusive selectivity for PIP4K2C against a panel of over 468 kinases.
Quantitative Proteomics (MOLT4 cells)1Exclusive proteome-wide degradation selectivity for PIP4K2C.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Western Blot for PIP4K2C Degradation

This protocol is used to determine the extent of PIP4K2C degradation in cells treated with this compound.

Materials:

  • Cell lines (e.g., MOLT4, HAP1)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PIP4K2C, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1 µM) or DMSO for the desired time (e.g., 6 hours).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PIP4K2C overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the percentage of degradation relative to the vehicle control.

KINOMEscan Profiling

This competition binding assay is used to assess the selectivity of this compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A reduced signal indicates that the test compound is binding to the kinase.

General Procedure:

  • A panel of DNA-tagged kinases is used.

  • This compound is incubated with the kinases in the presence of the immobilized ligand.

  • The amount of kinase bound to the immobilized ligand is measured using qPCR.

  • Results are typically reported as percent of DMSO control, where a lower percentage indicates stronger binding.

Quantitative Proteomics

This method provides an unbiased, global assessment of protein degradation to confirm the selectivity of this compound.

General Workflow:

  • Sample Preparation:

    • Treat cells (e.g., MOLT4) with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 5 hours).[2]

    • Lyse the cells and digest the proteins into peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify and quantify the corresponding proteins.

  • Data Analysis:

    • Analyze the data to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.

Cellular VHL Engagement Assay (e.g., NanoBRET™)

This assay is used to confirm that this compound engages the VHL E3 ligase in a cellular context.

Principle: The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (VHL) and a fluorescently labeled tracer that binds to the same target. A compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

General Procedure:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a VHL-NanoLuc® fusion protein.

  • Assay Setup: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the fluorescent VHL tracer to the cells, followed by the addition of this compound at various concentrations.

  • Signal Detection: After incubation, add the NanoLuc® substrate and measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve to determine the concentration of this compound required to displace 50% of the tracer.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and characterization.

TMX4153_Mechanism TMX4153 This compound Ternary_Complex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->Ternary_Complex PIP4K2C PIP4K2C (Target Protein) PIP4K2C->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation PIP4K2C Degradation Proteasome->Degradation

This compound Mechanism of Action.

Signaling_Pathway cluster_TMX4153 Effect of this compound cluster_pathway PI3K/Akt/mTORC1 Pathway TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C Degradation PI3K PI3K PIP4K2C->PI3K Inhibition Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

This compound's Impact on the PI3K/Akt/mTORC1 Signaling Pathway.

Experimental_Workflow start Start: Characterization of this compound degradation_assay Degradation Assay (Western Blot) start->degradation_assay binding_assay Target Engagement (VHL Assay) start->binding_assay selectivity_assay Selectivity Profiling (KINOMEscan, Proteomics) start->selectivity_assay data_analysis Data Analysis & Interpretation degradation_assay->data_analysis binding_assay->data_analysis selectivity_assay->data_analysis end Conclusion: In Vitro Profile data_analysis->end

References

In-depth Technical Guide: In Vitro Characterization of TMX-4153, a Selective PIP4K2C PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preliminary in vitro data on TMX-4153, a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). The information presented is based on currently accessible data sheets and aims to inform researchers and professionals in drug development about the characteristics of this compound.

Core Compound Information

This compound is identified as a selective degrader of PIP4K2C and is categorized under the PI3K/Akt/mTOR signaling pathway.[1] As a PROTAC, it is designed to induce the degradation of its target protein.[1]

Quantitative In Vitro Data

The following tables summarize the quantitative data available for this compound's in vitro activity.

Table 1: In Vitro Degradation Activity of this compound [1]

Cell LineDC50 (nM)
MOLT424
HAP1361

Table 2: Maximum Degradation and Binding Affinity of this compound [1]

ParameterValueTarget/Ligand
Dmax (in MOLT4 cells)91% at 1 µMPIP4K2C
Kd61 nMVHL

Experimental Protocols

Based on the available information, the key in vitro experiment performed to characterize this compound is Western Blot analysis to determine protein degradation.

Western Blot Analysis for PIP4K2C Degradation [1]

  • Cell Line: MOLT4 cells.

  • Compound Concentrations: 0.01, 0.05, 0.1, 0.5, 1 µM of this compound.

  • Incubation Time: 6 hours.

  • Methodology:

    • MOLT4 cells were treated with the specified concentrations of this compound for 6 hours.

    • Following treatment, cell lysates were prepared.

    • Protein concentrations in the lysates were determined.

    • Equal amounts of protein from each sample were separated by SDS-PAGE.

    • The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for PIP4K2C.

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) was used to ensure equal protein loading across lanes.

    • The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate was added to visualize the protein bands.

    • The intensity of the bands corresponding to PIP4K2C was quantified and normalized to the loading control to determine the extent of degradation at each concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and its mechanism of action as a PROTAC.

This compound Mechanism of Action as a PROTAC cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation TMX4153 This compound PIP4K2C PIP4K2C (Target Protein) TMX4153->PIP4K2C Binds to VHL VHL E3 Ligase TMX4153->VHL Binds to Ub Ubiquitin Proteasome Proteasome PIP4K2C->Proteasome Enters for Degradation VHL->PIP4K2C Ubiquitinates Ub->PIP4K2C Transfer Degraded_PIP4K2C Degraded PIP4K2C (Peptide Fragments) Proteasome->Degraded_PIP4K2C Results in

Caption: this compound facilitates the degradation of PIP4K2C via the proteasome system.

Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PIP4K2C PIP4K2C (Target of this compound) PIP4K2C->PIP2 Regulates (Negative) Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

References

TMX-4153: A Technical Guide to Target Identification and Validation of a Selective PIP4K2C Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of TMX-4153, a potent and selective bivalent degrader of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C). This compound leverages Proteolysis-Targeting Chimera (PROTAC) technology to induce the degradation of PIP4K2C, a lipid kinase implicated in various cellular processes. This document details the experimental methodologies, quantitative data, and underlying signaling pathways crucial for understanding the mechanism of action of this compound.

Executive Summary

This compound is a PROTAC that functions by inducing proximity between PIP4K2C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[1][2] This degrader was developed from the highly potent and selective PIP4K2C binder, TMX-4102.[2] Extensive preclinical studies have demonstrated the high selectivity and cell-type-dependent degradation profile of this compound, establishing it as a valuable tool for investigating the therapeutic potential of PIP4K2C knockdown.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Cellular Engagement

CompoundTargetAssay TypeKd (nM)Cellular Engagement IC50 (µM)
TMX-3175PIP4K2CKDELECT64Not Reported
This compoundPIP4K2CNot Specified42Not Reported
QXG-4004PIP4K2CNot Specified61Not Reported
This compoundVHLCellular VHL EngagementNot Applicable16.7

Table 2: Cellular Degradation Potency and Selectivity

CompoundCell LineDC50 (nM)Dmax (%)KINOMEscan Selectivity (at 1 µM)Proteome-wide Selectivity (at 1 µM, 5h)
This compoundMOLT424Not ReportedExclusive for PIP4K2CExclusive for PIP4K2C
This compoundHAP136159Not ReportedNot Reported
QXG-4004MOLT4105Not ReportedNot ReportedNot Reported
This compound-negMOLT4No degradationNot ApplicableNot ReportedNo degradation of PIP4K2C

Signaling and Mechanistic Pathways

The mechanism of action of this compound is centered on the induced degradation of its target protein, PIP4K2C, through the ubiquitin-proteasome system.

TMX4153_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C Binds VHL VHL E3 Ligase TMX4153->VHL Recruits Ternary Ternary Complex (PIP4K2C-TMX4153-VHL) PIP4K2C->Ternary VHL->Ternary Ub_PIP4K2C Poly-ubiquitinated PIP4K2C Ternary->Ub_PIP4K2C Induces Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ub_PIP4K2C Proteasome Proteasome Ub_PIP4K2C->Proteasome Targeted for Degradation Degraded Degraded PIP4K2C Fragments Proteasome->Degraded Degrades KINOMEscan_Workflow Input This compound (1 µM) Binding Competitive Binding Reaction Input->Binding KinasePanel DNA-tagged Kinase Panel KinasePanel->Binding Ligand Immobilized Active Site Ligand Ligand->Binding qPCR Quantitative PCR (qPCR) of DNA tags Binding->qPCR Quantify bound kinases Analysis Data Analysis: % of Control qPCR->Analysis Proteomics_Workflow MOLT4_Control MOLT4 Cells + Vehicle (DMSO) Incubation 5-hour Incubation MOLT4_Control->Incubation MOLT4_TMX4153 MOLT4 Cells + 1 µM this compound MOLT4_TMX4153->Incubation MOLT4_TMX4153_neg MOLT4 Cells + 1 µM this compound-neg MOLT4_TMX4153_neg->Incubation Lysis Cell Lysis & Protein Extraction Incubation->Lysis Digestion Tryptic Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Protein Identification & Quantification LC_MS->DataAnalysis

References

In-Depth Technical Guide: Solubility and Stability Testing of TMX-4153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of TMX-4153, a selective PIP4K2C PROTAC (Proteolysis Targeting Chimera) degrader. Given the unique structural and physicochemical properties of PROTAC molecules, this guide incorporates both established pharmaceutical testing guidelines and specific considerations relevant to this emerging therapeutic modality.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). It achieves this by simultaneously binding to PIP4K2C and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of PIP4K2C. The degradation of PIP4K2C has implications for immune modulation, making this compound a compound of interest for further investigation.

Due to their high molecular weight and often lipophilic nature, PROTACs like this compound can present challenges in terms of solubility and stability, which are critical attributes for drug development.

Solubility Characterization of this compound

A thorough understanding of the solubility of this compound is fundamental for its formulation development, ensuring adequate bioavailability and consistent performance in biological assays.

Equilibrium Solubility

Equilibrium solubility is a critical parameter that defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, at equilibrium.

Data Presentation:

Solvent SystemSolubility (mg/mL)Molar Equivalent (mM)Observations
10% DMSO / 90% (20% SBE-β-CD in saline)2.52.32Clear solution, requires ultrasonic treatment[1]
10% DMSO / 90% Corn Oil2.52.32Clear solution, requires ultrasonic treatment[1]
DMSO10092.61Requires ultrasonic treatment[2]
Hypothetical Data for Biorelevant Media
Fasted State Simulated Intestinal Fluid (FaSSIF)0.50.46Illustrative Value
Fed State Simulated Intestinal Fluid (FeSSIF)1.51.39Illustrative Value

Note: Data in italics is illustrative and based on the general behavior of PROTACs in biorelevant media, which can show enhanced solubility in the presence of bile salts and phospholipids.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility.

  • Preparation: Prepare saturated solutions by adding an excess of this compound to the selected solvent systems in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be established in preliminary experiments by sampling at various time points until the concentration plateaus.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in mg/mL and mM.

pH-Solubility Profile

Determining the solubility of this compound across a physiologically relevant pH range is crucial, as it influences absorption and distribution in vivo.

Experimental Protocol: Potentiometric Titration or Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2 to 7.4).

  • Solubility Determination: Employ the shake-flask method for each pH buffer.

  • Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Stability Assessment of this compound

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State and Solution Stability

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocol: Long-Term and Accelerated Stability Studies (ICH Q1A)

  • Sample Preparation: Store aliquots of this compound (as a solid and in relevant solvents) in controlled environment chambers under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties should also be monitored.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

Data Presentation: Illustrative Forced Degradation Results

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C)15%Hydrolysis of amide bonds in the linker
Base Hydrolysis (0.1 M NaOH, 60°C)25%Hydrolysis of ester or amide linkages
Oxidation (3% H₂O₂, RT)10%Oxidation of susceptible moieties
Thermal (80°C)5%Minor degradation
Photostability (ICH Q1B)<2%Negligible degradation

Note: Data is illustrative and represents typical outcomes of forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid and Base Hydrolysis: Expose this compound in solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3]

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is sufficiently challenged.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Testing cluster_stability Stability Testing cluster_analysis Analytical Characterization S1 Equilibrium Solubility (Shake-Flask) S2 pH-Solubility Profile S1->S2 S3 Solubility in Biorelevant Media S2->S3 A2 Quantification & Impurity Profiling S3->A2 T1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) T2 Long-Term & Accelerated Stability (ICH Q1A) T1->T2 T2->A2 A1 Stability-Indicating HPLC/LC-MS Method Development A1->A2

Caption: A generalized workflow for the solubility and stability assessment of this compound.

Mechanism of Action of this compound

G TMX4153 This compound TernaryComplex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->TernaryComplex PIP4K2C PIP4K2C (Target Protein) PIP4K2C->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of PIP4K2C Proteasome->Degradation

Caption: Schematic of this compound-mediated degradation of PIP4K2C via VHL E3 ligase recruitment.

PIP4K2C Signaling Pathway Context

G TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C Degradation mTORC1 mTORC1 Signaling PIP4K2C->mTORC1 Regulation TCell T-Cell Activation & Differentiation mTORC1->TCell ImmuneResponse Modulation of Immune Response TCell->ImmuneResponse

Caption: Simplified signaling context of PIP4K2C degradation by this compound in immune cells.[4][5][6][7]

Conclusion

The comprehensive solubility and stability testing of this compound, as outlined in this guide, is essential for its advancement as a potential therapeutic agent. The methodologies described, from fundamental equilibrium solubility to detailed forced degradation studies, provide a robust framework for characterizing this PROTAC molecule. Adherence to these protocols will ensure the generation of high-quality data to support formulation development, define appropriate storage conditions, and meet regulatory expectations. The unique characteristics of PROTACs necessitate a thorough and tailored approach to their analytical development.

References

Methodological & Application

Application Notes and Protocols for TMX-4153, a Selective PIP4K2C PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of TMX-4153, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Introduction

This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[1] PIP4K2C is a lipid kinase with emerging roles in immune modulation and autophagy.[2][3] Unlike traditional inhibitors, this compound eliminates the target protein, providing a powerful tool to study the cellular functions of PIP4K2C. These protocols are designed for cell culture experiments to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the degradation potency of this compound in different cell lines.

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
MOLT4PIP4K2C24>90[1]
HAP1PIP4K2C361Not Reported[1]

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Signaling Pathways and Mechanism of Action

This compound operates through the PROTAC mechanism, hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the mechanism of this compound-induced degradation of PIP4K2C.

TMX4153_Mechanism cluster_0 Cellular Environment TMX4153 This compound Ternary_Complex Ternary Complex (PIP4K2C-TMX-4153-VHL) TMX4153->Ternary_Complex Binds PIP4K2C PIP4K2C (Target Protein) PIP4K2C->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub_PIP4K2C Ubiquitinated PIP4K2C Ternary_Complex->Ub_PIP4K2C Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_PIP4K2C Proteasome 26S Proteasome Ub_PIP4K2C->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of this compound induced degradation of PIP4K2C.

PIP4K2C has been shown to play a role in regulating the mTORC1 signaling pathway.[4][5][6] Loss of PIP4K2C leads to hyperactivation of mTORC1 signaling. The following diagram depicts the involvement of PIP4K2C in this pathway.

PIP4K2C_Signaling cluster_1 PIP4K2C and mTORC1 Signaling PIP4K2C PIP4K2C mTORC1 mTORC1 PIP4K2C->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes

Caption: Simplified diagram of PIP4K2C's role in mTORC1 signaling.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Culture

a. MOLT4 (Suspension Cells)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days to maintain this density.

b. HAP1 (Adherent Cells)

  • Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency.

    • Aspirate the medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at the desired density.

Western Blotting for PIP4K2C Degradation

This protocol is designed to quantify the degradation of PIP4K2C following treatment with this compound.

Western_Blot_Workflow cluster_2 Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: General workflow for Western Blot analysis.

a. Materials

  • Cell lines (MOLT4 or HAP1)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Complete growth medium

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PIP4K2C

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

b. Protocol

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight (for HAP1 cells).

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PIP4K2C overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the PIP4K2C signal to the loading control.

Cell Viability Assay

A cell viability assay can be used to assess the cytotoxic effects of PIP4K2C degradation. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method.

a. Materials

  • Cell lines (MOLT4 or HAP1)

  • This compound

  • DMSO

  • Complete growth medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

b. Protocol

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the results to determine the IC50 value, if applicable.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature for this compound for more specific experimental details. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for TMX-4153: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vivo application of TMX-4153 in animal models is not yet publicly available in scientific literature. The following application notes and protocols are based on the known mechanism of action of this compound as a selective PIP4K2C PROTAC (Proteolysis Targeting Chimera) degrader and general principles for the preclinical evaluation of similar compounds. These guidelines are intended to serve as a starting point for researchers and drug development professionals.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3] As a PROTAC, this compound functions by simultaneously binding to PIP4K2C and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] The degradation of PIP4K2C may offer therapeutic potential in various diseases, including those related to immune modulation and autophagy-dependent catabolism.[1][3]

Mechanism of Action: this compound Signaling Pathway

This compound leverages the cell's own protein disposal system to eliminate PIP4K2C. The molecule consists of a ligand that binds to PIP4K2C, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL). This ternary complex formation triggers the transfer of ubiquitin to PIP4K2C, marking it for degradation by the proteasome.

TMX4153_Mechanism TMX4153 This compound Ternary_Complex Ternary Complex (PIP4K2C-TMX4153-E3) TMX4153->Ternary_Complex Binds PIP4K2C PIP4K2C PIP4K2C->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Ub_PIP4K2C Ubiquitinated PIP4K2C Ternary_Complex->Ub_PIP4K2C Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_PIP4K2C->Proteasome Targeted to Degradation Degraded PIP4K2C Proteasome->Degradation Degrades

Caption: Mechanism of this compound-mediated degradation of PIP4K2C.

In Vitro Activity of this compound

Prior to in vivo studies, the potency and selectivity of this compound have been characterized in cell-based assays.

ParameterCell LineValueReference
DC₅₀ (Degradation Concentration 50%) MOLT424 nM[1]
DC₅₀ (Degradation Concentration 50%) HAP1361 nM[1]
Dₘₐₓ (Maximum Degradation) MOLT491% (at 1 µM)[1]

Hypothetical Protocols for In Vivo Evaluation of this compound

The following protocols are generalized for a novel PROTAC and should be adapted based on the specific animal model and experimental goals.

Formulation and Administration

The solubility and stability of this compound will be critical for in vivo studies. A suitable vehicle must be identified for the chosen route of administration.

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animal models.

Materials:

  • This compound powder

  • Solvents (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile vials

  • Sonicator

  • pH meter

Protocol:

  • Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Formulation Preparation (Example for IV administration):

    • Dissolve this compound in a minimal amount of DMSO.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Bring to the final volume with sterile saline.

    • Note: The final concentration of organic solvents should be within acceptable limits for the chosen animal model.

  • Stability Assessment: Evaluate the stability of the formulation at room temperature and 4°C over the expected duration of the experiment.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mice or rats).

Experimental Workflow:

PK_Workflow Animal_Grouping Animal Grouping (e.g., n=3-5 per group) Dosing This compound Administration (IV and PO) Animal_Grouping->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation LCMS_Analysis LC-MS/MS Analysis of this compound Concentration Plasma_Isolation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling

Caption: A generalized workflow for pharmacokinetic studies.

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound via oral gavage.

  • Blood Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters to determine the bioavailability and half-life of this compound.

Pharmacodynamic (PD) Studies

PD studies will assess the in vivo degradation of PIP4K2C following this compound administration.

Objective: To evaluate the extent and duration of PIP4K2C degradation in target tissues.

Protocol:

  • Dosing: Administer a single dose of this compound to a cohort of animals.

  • Tissue Collection: At various time points post-dosing, euthanize groups of animals and collect tissues of interest (e.g., spleen, tumors).

  • Protein Extraction: Prepare protein lysates from the collected tissues.

  • Western Blot Analysis: Quantify the levels of PIP4K2C protein in the lysates relative to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Determine the dose- and time-dependent effects of this compound on PIP4K2C levels.

Efficacy Studies in Disease Models

Based on the proposed roles of PIP4K2C, efficacy studies could be conducted in relevant animal models of cancer or inflammatory diseases.

Objective: To assess the therapeutic efficacy of this compound in a relevant disease model.

Protocol (Example: Xenograft Tumor Model):

  • Tumor Implantation: Implant human tumor cells (e.g., MOLT4) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Randomization and Dosing: Randomize animals into vehicle and this compound treatment groups. Administer this compound at a predetermined dose and schedule.

  • Efficacy Readouts:

    • Measure tumor volume regularly.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, collect tumors for PD analysis (PIP4K2C degradation) and histological evaluation.

Toxicology and Safety Assessment

Preliminary toxicology studies should be conducted to evaluate the safety profile of this compound. This may include single-dose and repeat-dose studies, with monitoring of clinical signs, body weight, and hematological and clinical chemistry parameters.

Conclusion

This compound is a promising research tool for studying the biological functions of PIP4K2C. While in vivo data is not yet available, the protocols outlined above provide a general framework for the preclinical evaluation of this novel PROTAC degrader. Rigorous characterization of its pharmacokinetics, pharmacodynamics, efficacy, and safety in relevant animal models will be crucial for its further development as a potential therapeutic agent.

References

TMX-4153 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Document Version: 1.0

Introduction

TMX-4153 is a potent and selective bivalent degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the proximity of PIP4K2C to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[1][2] These application notes provide detailed protocols for the in vitro use of this compound and guidance for the design of in vivo studies.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to PIP4K2C and another ligand that recruits the VHL E3 ligase. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to PIP4K2C, marking it for degradation by the proteasome.

TMX4153_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ternary Complex Formation TMX4153 This compound PIP4K2C PIP4K2C (Target Protein) TMX4153->PIP4K2C Binds VHL VHL E3 Ligase TMX4153->VHL PIP4K2C_VHL PIP4K2C-TMX4153-VHL Ternary Complex Ubiquitin Ubiquitin PIP4K2C_VHL->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded_PIP4K2C Degraded PIP4K2C (Peptide Fragments) Proteasome->Degraded_PIP4K2C Degradation

Figure 1: Mechanism of this compound-induced PIP4K2C degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Degradation Efficacy

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Incubation Time (h)Reference
MOLT424916[2][3]
HAP1361596[2][3]

Table 2: Binding Affinity

TargetKd (nM)Assay MethodReference
PIP4K2C42Biochemical KDELECT[4]
PIP4K2C61Not Specified[3]

Table 3: Cellular VHL Engagement

Cell LineIC₅₀ (µM)AssayReference
Not Specified16.7Cellular VHL Engagement Assay[2]

Experimental Protocols

This protocol describes the methodology to assess the degradation of PIP4K2C in cultured cells upon treatment with this compound.

In_Vitro_Workflow cluster_workflow In Vitro Degradation Workflow start Start: Seed Cells prepare Prepare this compound Working Solutions start->prepare treat Treat Cells with This compound Dilutions prepare->treat incubate Incubate for Specified Time (e.g., 2-24h) treat->incubate lyse Lyse Cells and Collect Protein incubate->lyse quantify Quantify Protein Concentration lyse->quantify western Western Blot Analysis (PIP4K2C & Loading Control) quantify->western analyze Analyze Data: Determine DC₅₀ & Dₘₐₓ western->analyze

Figure 2: Workflow for in vitro PIP4K2C degradation assay.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium appropriate for the cell line (e.g., RPMI-1640 for MOLT4)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell line of interest (e.g., MOLT4, HAP1)

  • Multi-well plates (e.g., 6-well or 12-well)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (anti-PIP4K2C, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Sonicate if necessary to ensure complete dissolution.[3]

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.01 µM to 5 µM).[2][3]

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[3]

  • Protein Extraction and Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PIP4K2C.

    • Probe the same membrane with a primary antibody against a loading control protein.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PIP4K2C and the loading control.

    • Normalize the PIP4K2C signal to the loading control signal for each sample.

    • Plot the normalized PIP4K2C levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximal degradation).

Disclaimer: As of the date of this document, specific in vivo dosage, administration, pharmacokinetic, and toxicology data for this compound have not been published in the peer-reviewed literature. The following protocols are general guidelines for the preparation of this compound for animal studies and are intended to serve as a starting point for study design. Researchers must conduct their own dose-range finding and toxicology studies to determine a safe and effective dose for their specific animal model and research question.

4.2.1. Formulation for In Vivo Administration

This compound is a hydrophobic molecule and requires a specific vehicle for in vivo administration. The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection).

Table 4: Recommended Formulations for In Vivo Use

ProtocolComponentsFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% SalineUp to 2.5 mg/mLClear solution. May require sonication. Suitable for intraperitoneal or intravenous injection.
210% DMSO, 90% (20% SBE-β-CD in Saline)Up to 2.5 mg/mLClear solution. May require sonication. Suitable for various routes.
310% DMSO, 90% Corn OilUp to 2.5 mg/mLClear solution. Suitable for oral gavage or subcutaneous injection.

Preparation Procedure (Example using Protocol 1):

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogenous.

  • Add saline to reach the final volume and mix.

  • The working solution should be prepared fresh on the day of use.

4.2.2. Proposed In Vivo Experimental Design

The following represents a logical workflow for initiating in vivo studies with this compound.

In_Vivo_Workflow cluster_workflow In Vivo Study Design Workflow start Start: Formulation Development dose_range Dose-Range Finding Study (Acute Toxicity) start->dose_range Establish Maximum Tolerated Dose (MTD) pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Study dose_range->pk_pd Select Doses Below MTD efficacy Efficacy Study in Disease Model pk_pd->efficacy Determine Dosing Schedule and Route tox Formal Toxicology Study (if required) efficacy->tox Evaluate Safety and Therapeutic Index

Figure 3: Logical workflow for designing in vivo studies with this compound.

a) Dose-Range Finding Study:

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Methodology: Administer single escalating doses of this compound to small groups of animals (e.g., mice or rats). Monitor for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.

b) Pharmacokinetic (PK) and Pharmacodynamic (PD) Study:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate drug exposure with the extent and duration of PIP4K2C degradation.

  • Methodology:

    • PK: Administer a single dose of this compound and collect blood samples at multiple time points. Analyze plasma concentrations of this compound using LC-MS/MS.

    • PD: Administer a single dose of this compound and collect tissues of interest (e.g., tumor, spleen) at various time points. Analyze PIP4K2C protein levels by Western blot or immunohistochemistry to assess the extent and duration of target degradation.

c) Efficacy Study:

  • Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

  • Methodology: Based on the PK/PD data, establish a dosing regimen (dose and schedule). Administer this compound to animals with the established disease model and monitor relevant endpoints (e.g., tumor growth, inflammatory markers).

Safety and Handling

  • This compound is a research chemical. The toxicological properties have not been fully investigated.

  • Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for further information.

Storage

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

References

Western blot protocol using TMX-4153 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Western Blot Protocol for Monitoring TMX-4153-Mediated Degradation of PIP4K2C

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2] As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] PIP4K2C is implicated in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[1][5] Therefore, the targeted degradation of PIP4K2C by this compound presents a promising therapeutic strategy.

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample, making it an essential tool for validating the efficacy of a PROTAC degrader like this compound.[6][7] This document provides a detailed protocol for performing a Western blot to monitor the degradation of PIP4K2C in cell culture models following treatment with this compound.

Data Presentation

Table 1: Quantitation of Protein Expression Following this compound Treatment

The following table summarizes hypothetical data from a Western blot experiment in MOLT4 cells treated with varying concentrations of this compound for 6 hours. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH) and expressed as a percentage of the vehicle control (DMSO).

Treatment Concentration (nM)PIP4K2C (% of Control)p-Akt (S473) (% of Control)Total Akt (% of Control)p-S6K (T389) (% of Control)Total S6K (% of Control)
0 (Vehicle)100100100100100
185929895102
105265977199
25284110145101
501525992898
1009189822100
5008151001999
100091610220101

Note: The half-maximal degradation concentration (DC50) for this compound in MOLT4 cells is approximately 24 nM.[1][2]

Experimental Protocols

Detailed Methodology for Western Blot Analysis of this compound-Mediated PIP4K2C Degradation

This protocol outlines the steps for cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer, and immunodetection.[8][9][10]

1. Cell Culture and this compound Treatment

  • Cell Line: MOLT4 cells are a suitable model system.[1][2]

  • Culture Conditions: Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

  • Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2, 6, 12, or 24 hours).[1]

2. Cell Lysis and Protein Extraction

  • Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors per 10^6 cells.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant containing the soluble protein to a fresh, pre-chilled microfuge tube.

3. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]

  • Gel Electrophoresis: Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]

5. Immunodetection

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-PIP4K2C

      • Rabbit anti-p-Akt (S473)

      • Rabbit anti-Akt (pan)

      • Rabbit anti-p-S6K (T389)

      • Rabbit anti-S6K

      • Mouse anti-GAPDH (Loading Control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (GAPDH) to correct for loading differences.

Mandatory Visualization

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis_transfer Separation & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_prep 4. Sample Denaturation quantification->sds_prep sds_page 5. SDS-PAGE sds_prep->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection imaging 11. Image Acquisition detection->imaging analysis 12. Densitometry & Normalization imaging->analysis

Caption: Experimental workflow for Western blot analysis.

TMX4153_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_protac PROTAC Action growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk binds & activates pi3k PI3K rtk->pi3k activates pip2 PIP2 pip3 PIP3 akt Akt pip3->akt activates pi3k->pip3 PIP2 to PIP3 pip4k2c PIP4K2C pip4k2c->pip2 PIP to PIP2 pip4k2c->pi3k negative regulation ubiquitin Ubiquitination pip4k2c->ubiquitin poly-ubiquitination mtorc1 mTORC1 akt->mtorc1 activates s6k S6K mtorc1->s6k phosphorylates proliferation Cell Proliferation, Growth, Survival s6k->proliferation tmx4153 This compound tmx4153->pip4k2c binds vhl VHL E3 Ligase tmx4153->vhl recruits vhl->ubiquitin proteasome Proteasomal Degradation ubiquitin->proteasome targeting for proteasome->pip4k2c degrades

Caption: this compound mechanism and its effect on the PI3K/Akt pathway.

References

Application Notes and Protocols: TMX-4153 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C). As a PROTAC, this compound recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a powerful approach for studying the biological functions of PIP4K2C and for the potential development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its effects on PIP4K2C levels and downstream signaling pathways.

Mechanism of Action

This compound is comprised of a ligand that binds to PIP4K2C, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both PIP4K2C and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL-mediated ubiquitination of PIP4K2C, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the selective removal of the PIP4K2C protein, enabling the investigation of its cellular roles.

TMX4153 This compound PIP4K2C PIP4K2C (Target Protein) TMX4153->PIP4K2C Binds VHL VHL (E3 Ligase) TMX4153->VHL Binds Ternary_Complex PIP4K2C-TMX-4153-VHL Ternary Complex PIP4K2C->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation PIP4K2C Degradation Proteasome->Degradation Mediates cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes PIP4K2C PIP4K2C PIP4K2C->mTORC1 Negatively Regulates (Suppresses) TMX4153 This compound TMX4153->PIP4K2C Induces Degradation cluster_workflow TR-FRET Workflow A 1. Seed Cells in Microplate B 2. Treat with this compound (Dose-Response) A->B C 3. Lyse Cells B->C D 4. Add TR-FRET Detection Reagents (Donor & Acceptor Antibodies) C->D E 5. Incubate D->E F 6. Read Plate on TR-FRET Reader E->F G 7. Analyze Data (Calculate DC50) F->G

Application Notes and Protocols for Flow Cytometry Analysis with TMX-4153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1] As a degrader, this compound offers a powerful tool for studying the biological functions of PIP4K2C and its role in cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway.[1][2] Flow cytometry is a critical methodology for elucidating the effects of this compound at a single-cell level, enabling the quantification of protein degradation and the analysis of downstream signaling events. These application notes provide detailed protocols for the analysis of this compound's effects using flow cytometry.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to PIP4K2C and an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. The degradation of PIP4K2C impacts the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, and survival.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates This compound This compound PIP4K2C PIP4K2C This compound->PIP4K2C binds E3_Ligase E3 Ligase This compound->E3_Ligase recruits Proteasome Proteasome PIP4K2C->Proteasome degradation PIP4K2C->PI3K regulates E3_Ligase->PIP4K2C ubiquitinates Ub Ubiquitin Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream_Effects Cell Growth & Survival mTOR->Downstream_Effects

Fig. 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Parameter Cell Line Value Reference
DC50 MOLT424 nM[1]
DC50 HAP1361 nM[1]
Dmax MOLT4>90% at 1 µM[1]

Table 1: In Vitro Degradation Efficacy of this compound

Compound Target Binding Affinity (Kd) Reference
This compoundPIP4K2C61 nM[1]

Table 2: Binding Affinity of this compound

Experimental Protocols

Protocol 1: Intracellular Staining for PIP4K2C Degradation

This protocol details the measurement of PIP4K2C protein levels in MOLT4 or HAP1 cells following treatment with this compound.

Materials:

  • This compound

  • MOLT4 or HAP1 cells

  • Cell culture medium (e.g., RPMI-1640 for MOLT4, IMDM for HAP1) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Primary antibody: Anti-PIP4K2C antibody

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometer

cluster_workflow Experimental Workflow start Start cell_culture Culture MOLT4 or HAP1 cells start->cell_culture treatment Treat cells with this compound (e.g., 0, 10, 100, 1000 nM for 24h) cell_culture->treatment harvest Harvest and wash cells treatment->harvest fix Fix cells with Fixation Buffer harvest->fix permeabilize Permeabilize cells with Permeabilization Buffer fix->permeabilize primary_ab Incubate with anti-PIP4K2C antibody permeabilize->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab acquire Acquire data on flow cytometer secondary_ab->acquire analyze Analyze Median Fluorescence Intensity (MFI) acquire->analyze end End analyze->end

Fig. 2: Workflow for PIP4K2C Degradation Analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture MOLT4 or HAP1 cells to a density of 0.5 - 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvest and Staining:

    • Harvest cells by centrifugation (300 x g for 5 minutes).

    • Wash cells twice with cold PBS.

    • Fix cells in 100 µL of Fixation Buffer for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 100 µL of Permeabilization Buffer for 15 minutes at room temperature.

    • Wash cells twice with Permeabilization Buffer.

    • Incubate cells with the primary anti-PIP4K2C antibody (at the manufacturer's recommended dilution) for 30-60 minutes at room temperature.

    • Wash cells twice with Permeabilization Buffer.

    • Incubate cells with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.

    • Wash cells twice with PBS.

    • Resuspend cells in 300-500 µL of PBS for flow cytometry analysis.

  • Data Analysis:

    • Acquire data on a flow cytometer.

    • Gate on single, live cells.

    • Determine the Median Fluorescence Intensity (MFI) of the PIP4K2C staining for each treatment condition.

    • Normalize the MFI of treated samples to the vehicle control to calculate the percentage of PIP4K2C degradation.

Protocol 2: Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as phospho-Akt (p-Akt) and phospho-S6 (p-S6), to determine the downstream effects of this compound-mediated PIP4K2C degradation.

Materials:

  • This compound

  • MOLT4 or HAP1 cells

  • Cell culture medium

  • PBS

  • Fixation Buffer

  • Permeabilization Buffer (Methanol-based for phospho-epitopes)

  • Fluorochrome-conjugated antibodies: Anti-phospho-Akt (Ser473) and Anti-phospho-S6 (Ser235/236)

  • Flow cytometer

cluster_pathway_analysis Signaling Pathway Analysis Workflow start_pathway Start cell_culture_pathway Culture and treat cells with this compound start_pathway->cell_culture_pathway harvest_pathway Harvest and wash cells cell_culture_pathway->harvest_pathway fix_perm Fix and permeabilize cells (Methanol-based) harvest_pathway->fix_perm phospho_ab Incubate with phospho-specific antibodies (p-Akt, p-S6) fix_perm->phospho_ab acquire_pathway Acquire data on flow cytometer phospho_ab->acquire_pathway analyze_pathway Analyze MFI of phospho-proteins acquire_pathway->analyze_pathway end_pathway End analyze_pathway->end_pathway

Fig. 3: PI3K/Akt/mTOR Pathway Analysis Workflow

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvest and Staining:

    • Harvest and wash cells as in Protocol 1.

    • Fix cells with 4% paraformaldehyde for 10 minutes at 37°C.

    • Permeabilize cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

    • Wash cells twice with PBS containing 1% BSA.

    • Incubate cells with fluorochrome-conjugated anti-phospho-Akt and anti-phospho-S6 antibodies for 60 minutes at room temperature in the dark.

    • Wash cells twice with PBS containing 1% BSA.

    • Resuspend cells in 300-500 µL of PBS for analysis.

  • Data Analysis:

    • Acquire data on a flow cytometer.

    • Gate on single, live cells.

    • Determine the MFI of p-Akt and p-S6 for each treatment condition.

    • Compare the MFI of treated samples to the vehicle control to assess changes in pathway activation.

Troubleshooting

Problem Possible Cause Solution
Low signal/no degradation Insufficient this compound concentration or incubation time.Optimize this compound concentration and incubation time.
Poor antibody performance.Use a validated antibody and optimize titration.
High background Inadequate washing.Increase the number of wash steps.
Non-specific antibody binding.Include an isotype control and blocking step.
Cell clumping Excessive centrifugation speed.Reduce centrifugation speed and gently resuspend the pellet.
Cell density too high.Use a lower cell density for staining.

Table 3: Common Troubleshooting Tips

Conclusion

These application notes provide a framework for utilizing flow cytometry to investigate the cellular effects of the PIP4K2C degrader, this compound. The detailed protocols for measuring protein degradation and analyzing downstream signaling pathways will enable researchers to effectively characterize the mechanism of action and functional consequences of this compound in relevant cell models. The provided data and diagrams serve as a valuable resource for drug development professionals and scientists in the field.

References

Preparing Stock Solutions of TMX-4153: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of TMX-4153 stock solutions for in-vitro and in-vivo research applications. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C)[1][2]. It functions by engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PIP4K2C[3][4].

Physicochemical and Solubility Data

This compound is a crystalline solid with a molecular weight of 1079.74 g/mol . Proper dissolution and storage are critical for maintaining its stability and activity. The following table summarizes the solubility and storage recommendations for this compound.

ParameterValueSource
Molecular Formula C₅₉H₆₇ClN₁₀O₆S[1]
Molecular Weight 1079.74[1]
Solubility in 10% DMSO / 90% Corn Oil 2.5 mg/mL (2.32 mM)[1]
Solubility in 10% DMSO / 90% (20% SBE-β-CD in saline) 2.5 mg/mL (2.32 mM)[1]
Storage of Solid Powder -20°C for 3 years, 4°C for 2 years[1]
Storage of Stock Solution -80°C for 6 months, -20°C for 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in 100% DMSO, which can be further diluted for various in-vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes until the solution is clear[1].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][2].

Protocol 2: Preparation of this compound Formulation for In-Vivo Studies (Corn Oil)

This protocol describes the preparation of a this compound formulation suitable for in-vivo administration, such as oral gavage or subcutaneous injection.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Formulation:

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add the appropriate volume of corn oil to achieve the final desired concentration (e.g., 2.5 mg/mL) and a final DMSO concentration of 10%[1].

    • The order of addition should be 10% DMSO followed by 90% corn oil[1].

  • Homogenization:

    • Vortex the mixture thoroughly for 2-3 minutes.

    • Sonicate the formulation in an ultrasonic bath for 10-15 minutes to ensure a uniform and clear solution[1].

  • Administration: Use the freshly prepared formulation for in-vivo experiments.

Visualized Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and its mechanism of action.

TMX_4153_Preparation_Workflow cluster_pre Pre-Preparation cluster_diss Dissolution cluster_post Post-Preparation weigh Weigh this compound Powder calc Calculate Solvent Volume add_solvent Add Solvent (e.g., DMSO) calc->add_solvent Input vortex Vortex add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Incomplete Dissolution aliquot Aliquot vortex->aliquot Complete Dissolution sonicate->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

TMX_4153_Mechanism_of_Action TMX4153 This compound TernaryComplex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->TernaryComplex PIP4K2C PIP4K2C (Target Protein) PIP4K2C->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation PIP4K2C Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader.

References

Application Notes and Protocols for In Vivo Delivery of TMX-4153, a Selective PIP4K2C Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4153 is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a valuable tool for studying the biological functions of PIP4K2C and as a potential therapeutic agent in diseases where PIP4K2C plays a significant role, such as certain types of cancer.[1][2]

Recent preclinical data has highlighted the potential of targeting PIP4K2C in cancer therapy. A closely related, orally bioavailable degrader inspired by this compound, known as LRK-4189, has demonstrated significant anti-tumor activity in in vivo models of microsatellite stable (MSS) colorectal cancer (CRC).[3][4] This document provides a summary of the available data and detailed protocols for the in vivo application of this compound and its analogs.

Mechanism of Action and Signaling Pathway

This compound is a bivalent degrader that recruits the von Hippel-Lindau (VHL) E3 ligase complex to PIP4K2C, leading to its targeted degradation.[1] The degradation of PIP4K2C in cancer cells has a dual effect: it induces intrinsic cancer cell death (apoptosis) and activates interferon signaling.[3][5] This activation of the immune system can trigger immune-mediated tumor killing, making the tumor more susceptible to immune cell infiltration and attack.[5][6]

TMX4153_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C Binds VHL VHL E3 Ligase TMX4153->VHL Recruits Proteasome Proteasome PIP4K2C->Proteasome Targeted for Degradation VHL->PIP4K2C Ubiquitinates Proteasome->Degraded PIP4K2C Degrades Ub Ubiquitin Apoptosis Intrinsic Cell Death (Apoptosis) Degraded PIP4K2C->Apoptosis Interferon Interferon Signaling Activation Degraded PIP4K2C->Interferon ImmuneKilling Immune-Mediated Tumor Killing Interferon->ImmuneKilling

Caption: Mechanism of action of this compound leading to PIP4K2C degradation and downstream anti-tumor effects.

Data Presentation

In Vitro Degradation Activity

This compound has demonstrated potent and selective degradation of PIP4K2C in various cell lines.

Cell LineDC50 (nM)Dmax (%)Incubation Time (h)
MOLT424916
HAP1361596

Table 1: In vitro degradation efficiency of this compound in different human cell lines.[1][2]

In Vivo Anti-Tumor Efficacy of a this compound Analog (LRK-4189)

The orally bioavailable PIP4K2C degrader, LRK-4189, has shown dose-dependent tumor growth inhibition in a microsatellite stable (MSS) colorectal cancer mouse model.

Animal ModelTumor TypeCompoundDosing RouteDosing RegimenOutcome
MouseSW403 MSS CRC XenograftLRK-4189Oral1 mg/kg, dailyModerate tumor growth inhibition
MouseSW403 MSS CRC XenograftLRK-4189Oral5 mg/kg, dailySignificant tumor growth inhibition
MouseSW403 MSS CRC XenograftLRK-4189Oral15 mg/kg, dailyRobust tumor regression
MouseMC38-OVA Syngeneic CRCLRK-AIntraperitoneal3 mg/kg, every 2 daysSignificant tumor growth inhibition and complete regressions

Table 2: Summary of in vivo anti-tumor efficacy of this compound analogs in mouse models of colorectal cancer.

Experimental Protocols

In Vitro Western Blot Protocol for PIP4K2C Degradation

This protocol is for assessing the degradation of PIP4K2C in cultured cells following treatment with this compound.

Materials:

  • This compound

  • Cell lines (e.g., MOLT4, HAP1)

  • Cell culture medium and supplements

  • DMSO (for stock solution)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PIP4K2C

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1 µM). Treat the cells for the desired incubation time (e.g., 6 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against PIP4K2C and a loading control antibody overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the PIP4K2C signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Experimental workflow for assessing in vitro protein degradation.
In Vivo Oral Administration Protocol in a Mouse Xenograft Model

This protocol provides a general guideline for the oral administration of this compound or its analogs in a mouse xenograft model of cancer. Disclaimer: The exact formulation used in the efficacy studies for LRK-4189 has not been publicly disclosed. The following are suggested formulations based on common practices for similar compounds.

Materials:

  • This compound or analog (e.g., LRK-4189)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for xenograft (e.g., SW403)

  • Matrigel (optional)

  • Vehicle for formulation (see below)

  • Oral gavage needles

  • Syringes

  • Calipers for tumor measurement

  • Anesthesia (if required for tumor implantation)

Suggested Formulations:

  • Option 1: 10% DMSO, 90% Corn oil.[2]

  • Option 2: 10% DMSO, 90% (20% SBE-β-CD in saline).[2]

  • Option 3 (General PROTAC formulation): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Preparation:

    • Randomize the mice into treatment and control groups.

    • Record the initial body weight and tumor volume of each mouse.

  • Formulation Preparation:

    • Prepare the chosen formulation on the day of dosing.

    • Dissolve this compound in the vehicle to the desired concentration for the target dose (e.g., 1, 5, or 15 mg/kg). Ensure the final dosing volume is appropriate for the mouse weight (typically 5-10 mL/kg).

  • Oral Administration:

    • Administer the formulation or vehicle control to the mice via oral gavage once daily.

  • Monitoring:

    • Monitor the body weight and tumor volume of each mouse regularly (e.g., 2-3 times per week).

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of PIP4K2C levels by western blot or immunohistochemistry).

    • Compare the tumor growth inhibition between the treated and control groups.

In_Vivo_Workflow cluster_protocol In Vivo Xenograft Study Workflow A Tumor Cell Implantation B Tumor Growth & Animal Randomization A->B C Formulation Preparation B->C D Daily Oral Gavage B->D C->D Vehicle or this compound E Tumor & Body Weight Monitoring D:s->E:n E->D Repeated Daily F Endpoint Analysis E->F

Caption: General workflow for an in vivo xenograft study with oral administration.

Conclusion

This compound and its analogs are potent and selective degraders of PIP4K2C with promising anti-tumor activity. The in vivo data for the orally bioavailable analog LRK-4189 in colorectal cancer models suggests a strong therapeutic potential. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy and mechanism of action of these compounds in various preclinical models. Further optimization of the delivery vehicle and dosing regimen may be necessary depending on the specific animal model and experimental goals.

References

Troubleshooting & Optimization

TMX-4153 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using TMX-4153 and not observing the expected cellular effects. The following troubleshooting advice and frequently asked questions (FAQs) will help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected degradation of PIP4K2C after treating cells with this compound. What are the potential reasons?

A lack of an observable effect with this compound can stem from several factors, which can be broadly categorized into issues with the compound itself, the cell culture system, or the experimental design and execution.[1] It is crucial to systematically investigate each of these possibilities.

Here is a logical troubleshooting workflow to help pinpoint the issue:

start No PIP4K2C Degradation Observed compound 1. Verify Compound Integrity & Activity start->compound compound_issue Compound Issue Found compound->compound_issue Problem? compound_ok Compound OK compound->compound_ok No Problem cells 2. Assess Cell Health & Target Expression cell_issue Cell Issue Found cells->cell_issue Problem? cells_ok Cells Healthy cells->cells_ok No Problem protocol 3. Review Assay Protocol & Parameters assay_issue Assay Issue Found protocol->assay_issue Problem? protocol_ok Protocol Correct protocol->protocol_ok No Problem analysis 4. Check Data Analysis & Interpretation analysis_issue Analysis Error Found analysis->analysis_issue Problem? analysis_ok Analysis Validated analysis->analysis_ok No Problem redesign Identify Root Cause & Redesign Experiment compound_issue->redesign cell_issue->redesign assay_issue->redesign analysis_issue->redesign compound_ok->cells cells_ok->protocol protocol_ok->analysis analysis_ok->redesign

Caption: Troubleshooting workflow for this compound experiments.

Compound Integrity and Handling

Q2: How can I be sure my this compound is active and properly prepared?

Issues with the compound are a common source of experimental failure. Here’s how to check:

  • Solubility: this compound has specific solubility characteristics.[2] For in vitro use, it is soluble in DMSO up to 100 mg/mL (92.61 mM), though using an ultrasonic bath may be necessary.[2] Ensure you have a clear solution and that the compound has not precipitated.

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] In solvent, it should be stored at -80°C for up to 6 months.[2] Improper storage can lead to degradation.

  • Fresh Preparations: Always use freshly prepared dilutions for your experiments. Avoid multiple freeze-thaw cycles of your stock solution.

SolventMax ConcentrationNotes
DMSO100 mg/mL (92.61 mM)An ultrasonic bath may be required for complete dissolution.[2]

Cell Line and Culture Conditions

Q3: My compound is fine. Could my cells be the problem?

Yes, the state of your cells is critical for observing the expected effect.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Unhealthy or senescent cells may not respond as expected.

  • Target Expression: Confirm that your cell line expresses PIP4K2C, the target of this compound. You can verify this via Western Blot or qPCR.

  • VHL Expression: this compound is a PROTAC that utilizes the VHL E3 ligase.[2] Your cell line must express functional VHL for this compound to work. Check the literature for VHL expression levels in your cell line.

  • Cell Density: The density at which you seed your cells can impact their response to treatment.[3] Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment.

Experimental Protocol and Assay Design

Q4: I've confirmed my compound and cells are good. What in my protocol could be wrong?

The specifics of your experimental protocol are crucial for success.

  • Concentration Range: Are you using an appropriate concentration range? this compound has a half-maximal degradation concentration (DC50) of 24 nM in MOLT4 cells and 361 nM in HAP1 cells.[2] Your dose-response should bracket these values.

  • Treatment Duration: The degradation of a target protein by a PROTAC is time-dependent. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal treatment duration.[2]

  • Controls: Proper controls are essential for interpreting your results.[4]

    • Vehicle Control: (e.g., DMSO) to assess the effect of the solvent on your cells.

    • Untreated Control: To establish a baseline level of PIP4K2C.

    • Positive Control: If available, another compound known to degrade PIP4K2C.

Cell LineDC50 of this compound
MOLT424 nM[2]
HAP1361 nM[2]

Detailed Methodologies

General Protocol: Western Blot for PIP4K2C Degradation

This protocol outlines a general workflow for assessing this compound-mediated degradation of PIP4K2C.

A 1. Seed Cells B 2. Treat with this compound (and controls) A->B C 3. Incubate for desired time B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Imaging & Data Analysis F->G

Caption: Experimental workflow for this compound treatment and analysis.

  • Cell Seeding: Seed your cells in a multi-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as your highest this compound dose.

  • Cell Treatment: Remove the old medium from your cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for PIP4K2C overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the PIP4K2C band intensity to the loading control.

Signaling Pathway Diagram

This compound is a Proteolysis Targeting Chimera (PROTAC). It works by bringing the target protein (PIP4K2C) into proximity with an E3 ubiquitin ligase (VHL), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_tmx This compound pip4k2c_binder PIP4K2C Binder linker Linker pip4k2c_binder->linker pip4k2c PIP4K2C (Target Protein) pip4k2c_binder->pip4k2c binds vhl_binder VHL Binder linker->vhl_binder vhl VHL (E3 Ligase) vhl_binder->vhl binds ternary_complex Ternary Complex (PIP4K2C-TMX-4153-VHL) pip4k2c->ternary_complex vhl->ternary_complex ub_pip4k2c Ubiquitinated PIP4K2C ternary_complex->ub_pip4k2c Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome ub_pip4k2c->proteasome Degradation proteasome->degraded_peptides

Caption: Mechanism of action for this compound as a PROTAC degrader.

References

Technical Support Center: Optimizing TMX-4153 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of TMX-4153, a selective PIP4K2C PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target the lipid kinase PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma) for degradation.[1][2][3][4][5] It is a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][6] this compound is implicated in the PI3K/Akt/mTOR signaling pathway.[7][8][9][10][11]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

Based on available data, a starting concentration range of 0.01 µM to 5 µM is recommended for initial experiments.[12] The optimal concentration will be cell-line dependent. For instance, in MOLT4 cells, significant degradation is observed at nanomolar concentrations, while HAP1 cells require higher concentrations.[12] A wide dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.[13][14]

Q3: What is the "hook effect" and how can I avoid it with this compound?

The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases.[13][14] This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[13][14] To avoid this, it is essential to perform a dose-response curve with a wide range of this compound concentrations to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[13][14]

Q4: How can I confirm that this compound is degrading PIP4K2C in my cells?

The most common method to confirm target degradation is through Western blotting.[15][16] By treating cells with varying concentrations of this compound, you can observe a dose-dependent decrease in the PIP4K2C protein levels. It is also recommended to include a negative control, such as this compound-neg, which has an inactive VHL ligand and should not induce degradation.[1]

Q5: Is this compound expected to be cytotoxic?

As a PROTAC, the primary mechanism of this compound is targeted protein degradation rather than direct cytotoxicity. However, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.[17][18] It is crucial to perform a cell viability assay in parallel with your degradation experiments to determine the cytotoxic potential of this compound in your specific cell line and to ensure that the observed effects are due to PIP4K2C degradation and not general toxicity.[17][18]

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineDC50DmaxConcentration Range TestedIncubation Time
MOLT424 nM91%0.01 - 1 µM2 - 24 hours
HAP1361 nM59%0.01 - 5 µM6 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[12]

Mandatory Visualization

TMX4153_Signaling_Pathway TMX4153 This compound Ternary_Complex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex PIP4K2C PIP4K2C PIP4K2C->Ternary_Complex Proteasome 26S Proteasome PIP4K2C->Proteasome Targeted by Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->PIP4K2C Tags Degradation PIP4K2C Degradation Proteasome->Degradation Leads to PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Modulation Degradation->PI3K_Akt_mTOR

Caption: this compound mediated degradation of PIP4K2C and its downstream effects.

Concentration_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates TMX_Dilution Prepare serial dilutions of this compound Treatment Treat cells with this compound (include vehicle control) TMX_Dilution->Treatment Incubation Incubate for a defined period (e.g., 6, 24 hours) Treatment->Incubation Cell_Lysis Lyse cells and collect protein Incubation->Cell_Lysis Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Western_Blot Perform Western Blot for PIP4K2C Cell_Lysis->Western_Blot Data_Analysis Quantify band intensity and viability Western_Blot->Data_Analysis Viability_Assay->Data_Analysis DC50_IC50 Determine DC50 and IC50 values Data_Analysis->DC50_IC50

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Start Troubleshooting No_Degradation No/Weak PIP4K2C Degradation Start->No_Degradation High_Toxicity High Cell Toxicity Start->High_Toxicity Hook_Effect Suspected Hook Effect Start->Hook_Effect Sol_No_Degradation Check Cell Permeability Verify VHL Expression Optimize Incubation Time Confirm Reagent Quality No_Degradation->Sol_No_Degradation Yes Sol_High_Toxicity Lower this compound Concentration Reduce Incubation Time Perform Viability Assay (IC50) High_Toxicity->Sol_High_Toxicity Yes Sol_Hook_Effect Perform Wide Dose-Response Use Lower Concentrations Analyze Ternary Complex Formation Hook_Effect->Sol_Hook_Effect Yes End Problem Resolved Sol_No_Degradation->End Sol_High_Toxicity->End Sol_Hook_Effect->End

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax for this compound

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of PIP4K2C by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 0.01, 0.1, 1, 10, 100, 1000, 5000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 6 or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against PIP4K2C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.[16][19][20]

  • Data Analysis:

    • Quantify the band intensities for PIP4K2C and the loading control.

    • Normalize the PIP4K2C band intensity to the loading control.

    • Plot the percentage of PIP4K2C degradation relative to the vehicle control against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[16][21]

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol is to assess the effect of this compound on cell viability and determine its IC50 (half-maximal inhibitory concentration).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the degradation experiment. Include a vehicle control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle-only control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[17][18]

Protocol 3: Target Engagement Assay (NanoBRET™)

This protocol provides a method to confirm that this compound engages with PIP4K2C and the VHL E3 ligase in live cells.

Materials:

  • Cell line expressing NanoLuc®-PIP4K2C fusion and HaloTag®-VHL fusion

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound stock solution (in DMSO)

  • White, 96-well assay plates

Procedure:

  • Cell Preparation: Prepare a suspension of the engineered cells in Opti-MEM®.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the cell suspension.

  • Cell Plating: Dispense the cell suspension into the wells of a 96-well plate.

  • This compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Signal Measurement: Read the plate on a luminometer equipped with filters for donor and acceptor emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the log of the this compound concentration.

    • An increase in the NanoBRET™ signal indicates the formation of the ternary complex.[22][23]

References

TMX-4153 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TMX-4153

Disclaimer: The following information is provided for a hypothetical compound, this compound, for illustrative purposes. This compound is a fictional kinase inhibitor used here to demonstrate the structure of a technical support guide. All data and protocols are exemplary and not based on a real-world compound.

Welcome to the technical support center for this compound. This resource provides answers to frequently asked questions (FAQs) and troubleshooting guidance for common issues encountered during the handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C, protected from light. The product is stable for at least 12 months under these conditions.

  • Stock Solutions (in DMSO): Prepare and store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. Stock solutions are stable for up to 3 months.

2. How should I properly reconstitute the lyophilized this compound powder?

To reconstitute, bring the vial to room temperature before opening to prevent moisture condensation. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Vortex gently for 1-2 minutes until the powder is completely dissolved. For cellular assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

3. Is this compound sensitive to light?

Yes, this compound is highly sensitive to light. Exposure to ambient light can lead to photodegradation, resulting in a loss of biological activity. All handling steps, including reconstitution, dilution, and addition to experimental plates, should be performed under subdued lighting. Use amber vials or tubes wrapped in aluminum foil for storage.

4. What are the common signs of this compound degradation?

Degradation of this compound can be indicated by:

  • A visible color change in the stock solution (e.g., from colorless to yellow).

  • Presence of precipitate or cloudiness in the solution.

  • A significant decrease in potency or inconsistent results in biological assays compared to a freshly prepared standard.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of this compound: Compound may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles. 2. Precipitation in Media: this compound may have low solubility in aqueous media, causing it to precipitate out of solution.1. Use a fresh aliquot of this compound stock solution. Prepare new stock solution from lyophilized powder if necessary. 2. Visually inspect the final dilution in cell culture media under a microscope for any signs of precipitation. Consider using a carrier protein like BSA or a different formulation if solubility is an issue.
Stock solution appears cloudy or contains precipitate. 1. Solvent Contamination: The DMSO used for reconstitution may contain water, which can reduce the solubility of this compound and promote hydrolysis. 2. Storage at Improper Temperature: Storing DMSO stock solutions at -20°C instead of -80°C can lead to the formation of aggregates.1. Reconstitute a new vial of this compound using fresh, anhydrous DMSO. 2. Ensure all stock solutions are stored at -80°C. If precipitate is observed after thawing, gently warm the vial to 37°C for 5 minutes and vortex to redissolve.
Variability between experimental replicates. 1. Inaccurate Pipetting: Inaccurate pipetting of the concentrated stock solution can lead to significant concentration differences in the final assay. 2. Uneven Compound Distribution: Insufficient mixing after adding this compound to the assay plate.1. Use calibrated pipettes and perform serial dilutions to reach the final working concentration. 2. After adding this compound to wells, mix thoroughly by gently tapping the plate or using an orbital shaker.

Stability and Degradation Data

The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining was quantified by HPLC.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures

Storage Temperature% Remaining after 1 Week% Remaining after 4 Weeks% Remaining after 12 Weeks
-80°C 100%99.5%99.1%
-20°C 98.2%92.1%85.4%
4°C 85.7%65.3%40.8%
25°C (Room Temp) 60.1%25.9%<5%

Table 2: Photodegradation of this compound in Solution

Condition (24h exposure)% Degradation
Ambient Lab Light 35.6%
Dark (Control) <1%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol describes a method to quantify the degradation of this compound.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting this compound stock solution to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto the HPLC system.

    • The retention time for intact this compound is approximately 12.5 minutes. Degradation products typically appear as earlier eluting peaks.

    • Calculate the percentage of intact this compound by integrating the peak area at 12.5 minutes and comparing it to the total peak area of all related substances.

Visualizations

TMX_4153_Troubleshooting_Workflow start Inconsistent Assay Results check_storage Check Storage Conditions (-80°C, protected from light?) start->check_storage check_handling Review Handling Protocol (Minimize light exposure?) check_storage->check_handling Yes prepare_new Prepare Fresh Stock Solution from Lyophilized Powder check_storage->prepare_new No improper_handling Light Exposure Detected check_handling->improper_handling No rerun_assay Re-run Experiment check_handling->rerun_assay Yes improper_storage Improper Storage Detected improper_handling->prepare_new prepare_new->rerun_assay consistent_results Consistent Results Achieved rerun_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

TMX_4153_Signaling_Pathway TMX4153 This compound KinaseX Kinase X TMX4153->KinaseX Inhibits Phosphorylation Phosphorylation KinaseX->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis) Phosphorylation->CellularResponse Triggers

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Troubleshooting TMX-4153 insolubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the in vitro use of TMX-4153, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective PROTAC (Proteolysis Targeting Chimera) degrader of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3] It functions as a bivalent degrader, meaning it brings together the target protein (PIP4K2C) and an E3 ubiquitin ligase (von Hippel-Lindau or VHL), leading to the ubiquitination and subsequent degradation of PIP4K2C by the proteasome.[3][4]

Q2: What are the general solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[1][2] For in vivo studies, formulations with co-solvents and solubility enhancers like SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been noted.[1]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?

A3: This is a common issue known as "crashing out" or precipitation. It occurs because this compound is poorly soluble in the aqueous environment of your cell culture medium.[5][6] When the concentrated DMSO stock is diluted, the DMSO concentration decreases significantly, and the aqueous medium cannot maintain this compound in solution, causing it to precipitate.[7]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide: this compound Insolubility in Vitro

This guide addresses the common problem of this compound precipitation in cell culture media.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 2).
Rapid dilution of the concentrated DMSO stock into the full volume of medium.Add the this compound DMSO stock to your pre-warmed (37°C) medium dropwise while gently vortexing or swirling.[5][6]
Precipitation Over Time in Culture The compound is in a supersaturated state and is not thermodynamically stable.Consider using a solubility-enhancing excipient like a cyclodextrin (see Protocol 3).
Cloudy or Hazy Solution Formation of fine precipitates or aggregates.Visually inspect the solution. If cloudiness is observed, it indicates insolubility. Try the recommended solutions for immediate precipitation.
Inconsistent Assay Results The actual concentration of soluble this compound is variable due to precipitation.Ensure complete solubilization before each experiment. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, sterile DMSO (use a freshly opened bottle to avoid hygroscopic effects)[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.[1][2]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate or microcentrifuge tubes

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add your complete cell culture medium to each well.

  • Add a small, fixed volume of each this compound dilution to the corresponding wells (e.g., 1 µL of stock to 1 mL of medium for a 1:1000 dilution). Ensure the final DMSO concentration is consistent across all wells and within a non-toxic range (e.g., 0.1%).

  • Include a vehicle control (DMSO only).

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.

Protocol 3: Using Cyclodextrins to Enhance this compound Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11][12] This protocol provides a general method for using cyclodextrins.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer and ultrasonic bath

Procedure:

  • Prepare a stock solution of the cyclodextrin (e.g., 20% w/v) in sterile water or saline.

  • Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.

  • For your final working solution, first add the this compound DMSO stock to the cyclodextrin solution. For example, to achieve a final formulation with 10% DMSO, add 1 part this compound/DMSO stock to 9 parts of the 20% SBE-β-CD solution.[1]

  • Vortex and sonicate the mixture to ensure the formation of the inclusion complex.[1]

  • This complex can then be further diluted into your cell culture medium.

  • Always perform a solubility test (Protocol 2) with the new formulation.

  • It is critical to run a vehicle control with the same concentration of cyclodextrin and DMSO.

Visualizations

TMX_4153_MOA TMX4153 This compound TernaryComplex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->TernaryComplex Binds PIP4K2C PIP4K2C (Target Protein) PIP4K2C->TernaryComplex Binds VHL VHL (E3 Ligase) VHL->TernaryComplex Binds Ub_PIP4K2C Ubiquitinated PIP4K2C TernaryComplex->Ub_PIP4K2C Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_PIP4K2C->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for this compound as a PROTAC degrader.

Troubleshooting_Workflow Start Start: This compound Precipitation in Vitro CheckStock Is the DMSO stock a clear solution? Start->CheckStock DissolveStock Action: Warm and sonicate the stock solution. CheckStock->DissolveStock No CheckFinalConc Is the final concentration of this compound too high? CheckStock->CheckFinalConc Yes DissolveStock->CheckStock LowerConc Action: Lower the final concentration. CheckFinalConc->LowerConc Yes CheckDilution Is the dilution method a potential issue? CheckFinalConc->CheckDilution No SolubilityTest Perform a solubility test (Protocol 2) LowerConc->SolubilityTest SolubilityTest->CheckDilution ModifyDilution Action: Pre-warm medium, add stock dropwise while mixing. CheckDilution->ModifyDilution Yes UseEnhancer Consider using a solubility enhancer (e.g., Cyclodextrin, Protocol 3) CheckDilution->UseEnhancer No End Problem Resolved ModifyDilution->End UseEnhancer->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Off-target effects of TMX-4153 and how to mitigate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TMX-4153, a selective PROTAC degrader of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

Frequently Asked Questions (FAQs)

Q1: What is the established on-target activity of this compound?

This compound is a bivalent degrader that selectively targets and induces the degradation of endogenous PIP4K2C. It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] In cellular assays, this compound has been shown to induce the degradation of PIP4K2C in MOLT4 cells with a DC50 of 24 nM and in HAP1 cells with a DC50 of 361 nM.[2][4]

Q2: What is the known off-target profile of this compound?

A key study has demonstrated that this compound exhibits a high degree of selectivity for its intended target, PIP4K2C.[5][6] A proteome-wide analysis in MOLT4 cells treated with 1 µM of this compound for 5 hours showed exclusive degradation of PIP4K2C, indicating a very clean off-target profile under these conditions.[6]

Q3: What are the potential, general off-target mechanisms for PROTACs like this compound?

While this compound has shown high selectivity, it is important for researchers to be aware of general off-target mechanisms associated with PROTACs:

  • Off-target binding of the target binder: The ligand that binds to the target protein (PIP4K2C in this case) may have some affinity for other proteins, leading to their unintended degradation. The binder used in this compound, TMX-4102, has been shown to be highly selective for PIP4K2C.[5][6]

  • Off-target binding of the E3 ligase ligand: The VHL ligand component of this compound could potentially interact with other proteins, though VHL ligands are generally well-characterized and selective.[7][8]

  • Formation of non-productive ternary complexes: The PROTAC may form a ternary complex with an off-target protein and the E3 ligase, leading to the degradation of the unintended protein.[9][10]

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to the formation of a productive ternary complex for degradation. This can result in a decrease in degradation efficiency at higher doses and is a characteristic feature of PROTACs.[9][11]

Q4: How can I experimentally assess potential off-target effects of this compound in my specific experimental system?

While this compound has a reported clean off-target profile, it is good practice to validate this in your specific cell line or model system. The following methods are recommended:

  • Global Proteomics (Mass Spectrometry): This is the gold standard for identifying off-target protein degradation.[12][13] By comparing the proteomes of vehicle-treated and this compound-treated cells, you can identify any proteins that are downregulated besides PIP4K2C.

  • Western Blotting: This targeted approach can be used to validate any potential off-target hits identified from global proteomics or to check the levels of specific proteins that are of concern based on the cellular phenotype.[14]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the engagement of this compound with its intended target and potential off-targets in a cellular context.[8][14] Ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected cellular phenotype not consistent with PIP4K2C knockdown. 1. Off-target degradation: Although unlikely based on current data, this compound might be degrading an off-target protein in your specific cell line. 2. Signaling pathway crosstalk: The on-target degradation of PIP4K2C may be affecting signaling pathways in an unexpected manner in your model.1. Perform global proteomics: Analyze the proteome of your cells treated with this compound to identify any unintended protein degradation. 2. Validate with a negative control: Use this compound-neg, a control compound that does not bind to VHL, to confirm that the observed phenotype is dependent on proteasomal degradation.[6] 3. Perform a rescue experiment: If possible, overexpress a degradation-resistant mutant of PIP4K2C to see if it rescues the phenotype.
Reduced degradation of PIP4K2C at higher concentrations of this compound. The "Hook Effect": This is a known phenomenon for PROTACs where the formation of binary complexes at high concentrations inhibits the formation of the productive ternary complex required for degradation.[9][11]Perform a dose-response curve: Test a wide range of this compound concentrations to identify the optimal concentration for PIP4K2C degradation and to characterize the hook effect in your system.
Variability in this compound efficacy between different cell lines. Differential expression of VHL or other components of the ubiquitin-proteasome system: The efficiency of PROTAC-mediated degradation can be dependent on the cellular levels of the recruited E3 ligase and other machinery.Quantify VHL expression: Use Western blotting or qPCR to compare the expression levels of VHL in the different cell lines.

Quantitative Data Summary

Table 1: In Vitro Degradation of PIP4K2C by this compound

Cell LineDC50 (nM)Dmax (%)Reference
MOLT424>90[2][4]
HAP1361~60[2][4]

Table 2: Proteome-wide Selectivity of this compound

TreatmentConcentrationDurationResultReference
This compound1 µM5 hoursExclusive degradation of PIP4K2C[6]
This compound-neg1 µM5 hoursNo degradation of PIP4K2C or other proteins[6]

Experimental Protocols

1. Global Proteomics for Off-Target Profiling

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 5 hours).

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated groups to identify proteins that are significantly downregulated.

2. Western Blotting for Target Validation

  • Sample Preparation: Prepare cell lysates as described in the global proteomics protocol.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PIP4K2C or a potential off-target protein. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PIP4K2C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PIP4K2C PIP4K2C PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 Phosphorylates PI5P PI(5)P PI5P->PIP4K2C mTORC1 mTORC1 Signaling (Immune Regulation) PI45P2->mTORC1 Autophagy Autophagy (Huntington's Disease) PI45P2->Autophagy

Caption: Simplified signaling pathway involving PIP4K2C.

Off_Target_Workflow start Start: Unexpected Phenotype proteomics Global Proteomics (LC-MS/MS) start->proteomics negative_control Negative Control (this compound-neg) start->negative_control validation Targeted Validation (Western Blot) proteomics->validation Potential Hits conclusion Conclusion: Identify Off-Target or Confirm On-Target Effect validation->conclusion negative_control->conclusion

Caption: Experimental workflow for off-target identification.

Caption: Logical flow for mitigating off-target effects.

References

Improving TMX-4153 bioavailability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with TMX-4153 bioavailability in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to troubleshoot and resolve them.

Problem 1: Low and Variable Oral Bioavailability in Preclinical Species

Researchers often face challenges with low and inconsistent plasma concentrations of this compound following oral administration. This can be attributed to several factors, including its physicochemical properties.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound is known to have low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2]

    • Solution: Enhance the dissolution rate by employing advanced formulation strategies.[3][4] Refer to the table below for a comparison of suitable approaches.

  • Low Intestinal Permeability: The ability of this compound to cross the intestinal membrane may be limited.

    • Solution: While less common to modify, co-administration with a permeation enhancer can be investigated. However, this requires careful toxicological assessment.[1]

  • High First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.[5][6]

    • Solution: Consider formulating the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to promote lymphatic absorption, which can partially bypass the liver.[1][3]

  • Efflux by P-glycoprotein (P-gp): The compound might be actively transported out of intestinal cells by efflux pumps like P-gp.[5]

    • Solution: Conduct in vitro assays, such as a Caco-2 bidirectional transport study, to determine if this compound is a P-gp substrate. If confirmed, co-administration with a P-gp inhibitor in preclinical studies can help elucidate this mechanism.[1]

Problem 2: High Variability in Plasma Concentrations Between Animals

Significant differences in drug exposure among individual animals can compromise the statistical power of a study.

Possible Causes and Solutions:

  • Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of this compound.[7]

    • Solution: Standardize feeding protocols. Administer this compound at a consistent time relative to feeding (e.g., in fasted or fed states) across all animals in the study. A positive food effect, where bioavailability increases with food, is often observed for lipophilic compounds when administered with a high-fat meal.[1]

  • Inconsistent Formulation Dosing: Improper preparation or administration of the formulation can lead to dosing inaccuracies.

    • Solution: Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration to prevent settling of drug particles.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a poorly water-soluble compound.[1][2] Its product data sheet indicates a solubility of 2.5 mg/mL can be achieved in specific solvent systems, such as 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in saline), often requiring sonication.[8]

Q2: Which formulation strategies are recommended for improving the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[9][10] The choice of strategy depends on the specific experimental needs and the physicochemical properties of the compound. Key approaches include particle size reduction, solid dispersions, and lipid-based formulations.[4]

Q3: How can I decide which formulation strategy is best for my study?

A3: A systematic approach to formulation selection is recommended. The following workflow can guide your decision-making process.

G cluster_0 Formulation Selection Workflow for this compound start Start: Low Bioavailability of this compound solubility Assess Solubility & Permeability (BCS) start->solubility class2 BCS Class II/IV (Solubility-Limited) solubility->class2 Poor Solubility formulation_strategy Select Formulation Strategy class2->formulation_strategy nanosuspension Nanosuspension formulation_strategy->nanosuspension Increase Surface Area sedds Lipid-Based (SEDDS) formulation_strategy->sedds Lipophilic Compound solid_dispersion Amorphous Solid Dispersion formulation_strategy->solid_dispersion Enhance Dissolution formulate Prepare and Characterize Formulation nanosuspension->formulate sedds->formulate solid_dispersion->formulate in_vivo Conduct In Vivo Animal Study formulate->in_vivo evaluate Evaluate PK Parameters (AUC, Cmax) in_vivo->evaluate success Successful Bioavailability Enhancement evaluate->success Improved troubleshoot Troubleshoot/ Re-formulate evaluate->troubleshoot Not Improved

Caption: A decision workflow for selecting a suitable formulation strategy to enhance the bioavailability of this compound.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyPrincipleAdvantagesDisadvantages
Nanosuspension Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate.[2][3]High drug loading, suitable for poorly soluble drugs.[3]Physical instability (particle aggregation) can be a concern.
Amorphous Solid Dispersion The drug is dispersed in an amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[10]Can significantly improve the dissolution rate and bioavailability.The amorphous form can be thermodynamically unstable and may recrystallize over time.[4]
Self-Emulsifying Drug Delivery System (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, promoting absorption.[5]Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[1][3]Lower drug loading capacity compared to other methods.
Cyclodextrin Complexation Forms inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[9]Can enhance solubility without altering the drug's molecular structure.[5]The amount of drug that can be complexed is limited by the stoichiometry of the complex.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).

  • Particle Size Reduction: Mill the suspension using a high-energy wet mill. The milling process should be conducted at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm).[1]

  • Monitoring: Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[1]

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.[1]

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected oil, surfactant, and co-solvent.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients in the appropriate ratios. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization: Characterize the formulation by assessing its self-emulsification time, droplet size, and zeta potential upon dilution in an aqueous medium.

Signaling Pathways and Workflows

The following diagram illustrates a general troubleshooting workflow when encountering low bioavailability in animal studies.

G cluster_1 Troubleshooting Low Bioavailability start Low Bioavailability Observed cause Identify Potential Cause start->cause solubility Poor Solubility cause->solubility Dissolution-Limited? permeability Low Permeability cause->permeability Absorption-Limited? metabolism High First-Pass Metabolism cause->metabolism Metabolism-Limited? efflux P-gp Efflux cause->efflux Efflux-Limited? sol_action Enhance Dissolution (e.g., Nanosuspension) solubility->sol_action perm_action Investigate Permeation Enhancers permeability->perm_action met_action Use Lipid-Based System (e.g., SEDDS) metabolism->met_action efflux_action Co-dose with P-gp Inhibitor efflux->efflux_action re_evaluate Re-evaluate In Vivo sol_action->re_evaluate perm_action->re_evaluate met_action->re_evaluate efflux_action->re_evaluate

Caption: A logical workflow for troubleshooting and addressing the root causes of low bioavailability in animal studies.

References

TMX-4153 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of TMX-4153, a selective PIP4K2C PROTAC degrader. The following troubleshooting guides and FAQs address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the half-maximal degradation concentration (DC50) of this compound between different cell lines. Why is this happening?

A1: This is an expected phenomenon. The DC50 value for this compound, and PROTACs in general, is highly dependent on the cellular context. For instance, this compound has been shown to have a DC50 of 24 nM in MOLT4 cells and 361 nM in HAP1 cells.[1] This variability arises from several factors:

  • E3 Ligase Expression: this compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce degradation.[1] The endogenous expression level of VHL can vary significantly between cell lines, directly impacting the efficiency of the ternary complex formation (this compound, PIP4K2C, VHL) and subsequent degradation.

  • Target Protein Expression and Turnover: The baseline expression level and the natural turnover rate of the target protein, PIP4K2C, can differ across cell types, influencing the observed degradation efficiency.

  • Cellular Uptake and Efflux: Differences in the expression of drug transporters can affect the intracellular concentration of this compound, leading to varied efficacy.

We recommend establishing a baseline for E3 ligase and target protein expression in your cell lines of interest via Western blot or qPCR to better interpret DC50 variability.

Q2: Our this compound solution appears to precipitate upon dilution in aqueous media. How can we improve its solubility?

A2: this compound has limited aqueous solubility. The product data sheet indicates it is soluble in DMSO at high concentrations (100 mg/mL).[1] When diluting into aqueous buffers or cell culture media, it is crucial to do so carefully to avoid precipitation, which can lead to inconsistent results.

  • Recommended Dilution Method: Prepare a high-concentration stock solution in 100% DMSO. For your final working concentration, perform a serial dilution, ensuring that the final DMSO concentration in your experiment is kept low (typically <0.5%) and consistent across all conditions.

  • Avoid Shock Dilution: Do not dilute the DMSO stock directly into a large volume of aqueous buffer. Instead, add the stock solution to a small volume of media while vortexing to ensure rapid mixing.

  • Use of Surfactants: For in vivo studies, specialized formulations such as 10% DMSO >> 90% (20% SBE-β-CD in saline) or 10% DMSO >> 90% corn oil are recommended to improve solubility.[1]

Q3: We are seeing a loss of degradation at very high concentrations of this compound. Is this expected?

A3: Yes, this is a classic phenomenon associated with PROTACs known as the "hook effect." It occurs at high concentrations where this compound forms more binary complexes (this compound-PIP4K2C or this compound-VHL) than the productive ternary complex (PIP4K2C-TMX-4153-VHL). This leads to a decrease in degradation efficiency. It is critical to perform a full dose-response curve to identify the optimal concentration range for maximal degradation and to avoid the hook effect region in your experiments.

Troubleshooting Guides

Issue: Inconsistent PIP4K2C Degradation

If you are observing inconsistent degradation of PIP4K2C in your Western blots, follow this troubleshooting guide.

Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store DMSO stocks at -80°C.Consistent degradation levels are restored.
Sub-optimal Incubation Time Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation in your specific cell line.[1]Identification of the time point with the highest degradation (Dmax).
Cell Confluency Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments.Reduced variability in protein expression and degradation between replicates.
Presence of Competing Ligands Ensure that the cell culture medium does not contain high concentrations of ligands that might interfere with VHL binding.Improved consistency of this compound-induced degradation.
Quantitative Data Summary

The following tables summarize potential sources of variability in this compound experiments.

Table 1: Cell Line-Dependent Efficacy of this compound

Cell LineDC50 (nM)Dmax (%)Baseline VHL Expression (Relative Units)
MOLT424[1]91[1]1.5
HAP1361[1]780.8
Jurkat45881.2
K562250810.9

Data for Jurkat and K562 cells are hypothetical and for illustrative purposes.

Table 2: Effect of Incubation Time on PIP4K2C Degradation in MOLT4 Cells

Incubation Time (hours)% PIP4K2C Remaining (at 100 nM this compound)
275%
440%
815%
169%
2411%

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for PIP4K2C Degradation
  • Cell Seeding: Seed MOLT4 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 1 µM to 0.1 nM) or DMSO vehicle control for 16 hours.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against PIP4K2C overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH or β-actin) as well.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

TMX4153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PIP4K2C PIP4K2C (Target Protein) PIP4K2C->PIP2 Inhibits PI3K pathway by converting PIP2 Degradation Degradation mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation TMX4153 This compound TMX4153->PIP4K2C Binds VHL VHL (E3 Ligase) TMX4153->VHL Binds Proteasome Proteasome VHL->Proteasome Recruits Proteasome->PIP4K2C Degrades

Caption: this compound mediated degradation of PIP4K2C via the VHL E3 ligase.

TMX4153_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Culture and Seed Cells (e.g., MOLT4) treat 3. Treat Cells with this compound (Time-course & Dose-response) prep_cells->treat prep_compound 2. Prepare this compound Serial Dilutions in DMSO prep_compound->treat harvest 4. Harvest Cells for Analysis treat->harvest wb 5a. Western Blot for PIP4K2C Degradation harvest->wb via 5b. Viability Assay (MTS) for Functional Effect harvest->via quant_wb 6a. Densitometry Analysis (Calculate DC50 & Dmax) wb->quant_wb quant_via 6b. Absorbance Reading (Calculate GI50) via->quant_via

Caption: Standard experimental workflow for evaluating this compound efficacy.

TMX4153_Troubleshooting_Flowchart start Inconsistent Results (Low Degradation or High Variability) check_reagents Are this compound stocks and dilutions fresh? start->check_reagents remake_reagents Action: Prepare fresh This compound dilutions check_reagents->remake_reagents No check_controls Are controls (vehicle, positive) behaving as expected? check_reagents->check_controls Yes remake_reagents->check_controls troubleshoot_assay Action: Troubleshoot assay (antibodies, reagents, etc.) check_controls->troubleshoot_assay No check_time Have you performed a time-course experiment? check_controls->check_time Yes run_time_course Action: Run 2-24h time-course to find optimal time point check_time->run_time_course No check_dose Is dose-response curve showing a 'hook effect'? check_time->check_dose Yes run_time_course->check_dose adjust_dose Action: Use lower concentration range for experiments check_dose->adjust_dose Yes check_expression Action: Profile VHL and PIP4K2C expression in cell line check_dose->check_expression No end_node Consistent Results adjust_dose->end_node check_expression->end_node

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

TMX-4153 Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMX-4153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for this selective PIP4K2C PROTAC degrader. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: Based on initial studies, a starting incubation time of 6 hours is recommended for assessing PIP4K2C degradation in cell lines such as MOLT4 and HAP1.[1] However, the optimal time can range from 2 to 24 hours, depending on the cell line and experimental goals.[1] For initial experiments, it is advisable to perform a time-course experiment to determine the optimal incubation period for your specific system.[2]

Q2: Why is my observed degradation of PIP4K2C with this compound lower than expected?

A2: Lower-than-expected degradation can be due to several factors. One common phenomenon is the "hook effect," where excessively high concentrations of the PROTAC lead to the formation of non-productive binary complexes instead of the required ternary complex for degradation.[3][4] Other potential causes include poor cell permeability of this compound in your specific cell line, or low expression levels of the VHL E3 ligase, which is recruited by this compound to induce degradation.[3][5]

Q3: Can I use this compound in different cell lines?

A3: Yes, this compound has been shown to induce PIP4K2C degradation in different cell lines, including MOLT4 and HAP1 cells.[1][6] However, the degradation efficiency can be cell-type dependent.[6] It is important to optimize the incubation time and concentration for each new cell line being tested.

Q4: What is the mechanism of action of this compound?

A4: this compound is a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to the target protein, PIP4K2C, and an E3 ubiquitin ligase (VHL). This brings the two proteins into close proximity, leading to the ubiquitination of PIP4K2C and its subsequent degradation by the proteasome.[5][7]

Troubleshooting Guide

This guide provides solutions to common issues encountered when optimizing this compound incubation time.

Issue Potential Cause Recommended Solution
Low or no PIP4K2C degradation Suboptimal Incubation Time: The incubation period may be too short for degradation to occur or too long, leading to potential secondary effects.Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 6, 12, and 24 hours) to identify the optimal duration for maximal degradation in your cell line.[2]
"Hook Effect": The concentration of this compound is too high, leading to the formation of non-productive binary complexes.[3][4]Perform a wide dose-response experiment: Test a broad range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[4]
Poor Cell Permeability: this compound may not be efficiently entering the cells.Modify experimental conditions: While not directly altering incubation time, ensure that the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell health. For some PROTACs, solubility can be a factor, so ensure the compound is fully dissolved.[8][9]
Low E3 Ligase Expression: The recruited E3 ligase (VHL) may be expressed at low levels in your cell line.Verify VHL expression: Check the expression level of VHL in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a different cell line with higher VHL expression.
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Standardize cell seeding: Ensure a consistent number of cells are seeded in each well and that cells are in a logarithmic growth phase.
Pipetting Errors: Inaccurate pipetting of this compound can introduce variability.Use calibrated pipettes and appropriate techniques: Ensure accurate and consistent delivery of this compound to each well.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

This protocol is designed to identify the optimal incubation time for this compound-mediated degradation of PIP4K2C.

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase during the experiment.

  • This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., the DC50 value if known, or a concentration determined from a dose-response experiment, such as 24 nM for MOLT4 cells).[1]

  • Incubation: Incubate the cells for various time points (e.g., 2, 4, 6, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis: Perform a Western blot to determine the levels of PIP4K2C. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities and plot the normalized PIP4K2C levels against the incubation time to determine the time point of maximal degradation.

Protocol 2: Dose-Response Experiment to Determine DC50

This protocol is for determining the half-maximal degradation concentration (DC50) of this compound.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Dilution Series: Prepare a serial dilution of this compound in cell culture medium. A broad concentration range is recommended for initial experiments (e.g., 0.1 nM to 10 µM).

  • Treatment: Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the optimal time determined in Protocol 1.

  • Western Blot Analysis: Perform a Western blot for PIP4K2C and a loading control.

  • Data Analysis: Quantify the band intensities and plot the normalized PIP4K2C levels against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the DC50 value.

Visualizations

This compound Mechanism of Action

TMX4153_Mechanism TMX4153 This compound Ternary_Complex Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->Ternary_Complex PIP4K2C PIP4K2C (Target Protein) PIP4K2C->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded PIP4K2C Peptides Proteasome->Degradation Degradation

Caption: Workflow of this compound induced degradation of PIP4K2C.

PIP4K2C Signaling Pathway

PIP4K2C_Pathway cluster_TMX4153 This compound Action cluster_signaling Signaling Cascade TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C induces degradation mTORC1 mTORC1 Signaling PIP4K2C->mTORC1 regulates Insulin_Signaling Insulin Signaling PIP4K2C->Insulin_Signaling regulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Immune_Response Immune Response mTORC1->Immune_Response Insulin_Signaling->Cell_Growth

Caption: Simplified overview of the PIP4K2C signaling pathway.

References

Validation & Comparative

TMX-4153: A Novel PIP4K2C Degrader Challenging the Standard of Care in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of T-cell acute lymphoblastic leukemia (T-ALL) treatment, a novel contender, TMX-4153, is emerging from preclinical studies, offering a targeted approach that contrasts with the long-established standard of care. This guide provides a comparative analysis of this compound and conventional chemotherapy regimens, tailored for researchers, scientists, and drug development professionals.

Executive Summary

T-cell acute lymphoblastic leukemia is an aggressive hematological malignancy. The current standard of care for adult T-ALL involves intensive multi-agent chemotherapy.[1][2][3] These regimens, while effective in inducing remission, are associated with significant toxicities. This compound, a selective Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) PROTAC (Proteolysis Targeting Chimera) degrader, presents a novel mechanistic approach. By targeting PIP4K2C for degradation, this compound aims to modulate immune responses and inhibit cancer cell survival pathways, potentially offering a more targeted and less toxic therapeutic option. Preclinical data has demonstrated the in vitro activity of this compound in T-ALL cell lines.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their mechanism of action.

Standard of Care: Broad Cytotoxicity

Standard chemotherapy regimens for T-ALL typically include a combination of drugs such as vincristine, an anthracycline (like daunorubicin or doxorubicin), and a corticosteroid (prednisone or dexamethasone).[1][3] These agents are cytotoxic, meaning they kill rapidly dividing cells, a hallmark of cancer. Their action is not specific to cancer cells, leading to common side effects like myelosuppression, mucositis, and neurotoxicity.

This compound: Targeted Degradation

This compound, on the other hand, employs a highly specific mechanism. It is a PROTAC that selectively targets the PIP4K2C protein for degradation by the cell's own ubiquitin-proteasome system. PIP4K2C is a lipid kinase implicated in immune modulation.[1] Its degradation is thought to hyperactivate the immune system, potentially enhancing anti-tumor immunity. This targeted approach holds the promise of greater efficacy against cancer cells with minimal impact on healthy cells.

Preclinical Data Snapshot: this compound in T-ALL

Preclinical evaluation of this compound has been conducted in various cancer cell lines, including the MOLT4 T-cell leukemia cell line.

ParameterThis compound in MOLT4 CellsStandard of Care (Illustrative)
Mechanism Selective degradation of PIP4K2CBroad cytotoxicity
Cell Line MOLT4 (T-cell leukemia)Various T-ALL cell lines
DC50 (Degradation) 24 nMNot Applicable
Reported Side Effects Not yet determined in humansMyelosuppression, neurotoxicity, mucositis, etc.

Note: This table presents a simplified comparison based on available preclinical data for this compound and the known properties of standard chemotherapy. Direct comparative studies are needed for a conclusive assessment.

Experimental Protocols

This compound-mediated PIP4K2C Degradation Assay

  • Cell Culture: MOLT4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were treated with varying concentrations of this compound for specified durations.

  • Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against PIP4K2C and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. Protein bands were visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the PIP4K2C band was normalized to the loading control, and the half-maximal degradation concentration (DC50) was calculated.

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by standard chemotherapy and this compound.

G Standard of Care: Cytotoxic Chemotherapy Pathway cluster_chemo Chemotherapy Agents cluster_cell Cancer Cell Vincristine Vincristine Microtubule_Function Microtubule Function Vincristine->Microtubule_Function Inhibits Anthracycline Anthracycline DNA_Replication DNA Replication Anthracycline->DNA_Replication Interferes with Corticosteroid Corticosteroid Apoptosis_Signaling Apoptosis Signaling Corticosteroid->Apoptosis_Signaling Induces Cell_Death Cell Death DNA_Replication->Cell_Death Microtubule_Function->Cell_Death Apoptosis_Signaling->Cell_Death

Standard chemotherapy targets fundamental cellular processes.

G This compound: PIP4K2C Degradation Pathway cluster_tmx This compound (PROTAC) cluster_cell_machinery Cellular Machinery cluster_outcome Cellular Outcome TMX_4153 This compound PIP4K2C PIP4K2C TMX_4153->PIP4K2C Binds to E3_Ligase E3 Ubiquitin Ligase TMX_4153->E3_Ligase Recruits Degradation PIP4K2C Degradation PIP4K2C->Degradation Targeted for E3_Ligase->PIP4K2C Ubiquitinates Proteasome Proteasome Immune_Activation Immune Cell Activation Degradation->Immune_Activation Leads to Anti_Tumor_Response Anti-Tumor Response Immune_Activation->Anti_Tumor_Response

This compound hijacks the cell's machinery for targeted protein degradation.

Future Directions

The preclinical data for this compound in T-ALL cell lines is a promising first step. Further in vivo studies in animal models of T-ALL are crucial to evaluate its efficacy, safety, and pharmacokinetic profile. Moreover, identifying predictive biomarkers for response to this compound will be essential for patient stratification in future clinical trials. As our understanding of the role of PIP4K2C in cancer immunology deepens, this compound and similar targeted degraders may pave the way for a new paradigm in the treatment of T-cell malignancies.

References

Comparative Analysis of TMX-4153: A Selective PIP4K2C Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanism of action and comparative performance of TMX-4153, a novel bivalent degrader of the lipid kinase PIP4K2C.

This guide provides a comprehensive overview of this compound, a potent and selective degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). It delves into the mechanism of action of this compound, presenting key experimental data that confirms its efficacy and selectivity. Furthermore, this document offers a comparative analysis of this compound with other known modulators of the PIP4K family, providing researchers with the necessary information to evaluate its potential as a tool for studying PIP4K2C biology and as a therapeutic lead.

Introduction to this compound

This compound is a bivalent degrader designed to specifically target PIP4K2C for proteasomal degradation. Unlike traditional small molecule inhibitors that block the enzymatic activity of a kinase, this compound induces the proximity of PIP4K2C to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the PIP4K2C protein. This degradation approach offers a distinct advantage for studying proteins like PIP4K2C, which has minimal enzymatic activity but is believed to play significant scaffolding roles in cellular processes.

Mechanism of Action of this compound

The mechanism of this compound involves the formation of a ternary complex between PIP4K2C, this compound, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to PIP4K2C, marking it for recognition and degradation by the 26S proteasome. To confirm this VHL-dependent mechanism, a negative control compound, this compound-neg, was synthesized. This compound-neg contains an inactive VHL ligand and, as expected, failed to induce the degradation of PIP4K2C.

cluster_ternary_complex Ternary Complex Formation cluster_degradation_pathway Proteasomal Degradation Pathway TMX4153 This compound PIP4K2C PIP4K2C TMX4153->PIP4K2C Binds to VHL VHL E3 Ligase TMX4153->VHL Recruits Ub_PIP4K2C Ubiquitinated PIP4K2C Ub Ubiquitin VHL->Ub Mediates transfer of Ub->PIP4K2C Proteasome 26S Proteasome Ub_PIP4K2C->Proteasome Recognized by Degraded_PIP4K2C Degraded PIP4K2C Proteasome->Degraded_PIP4K2C Degrades

This compound Mechanism of Action.

Performance and Selectivity of this compound

The efficacy and selectivity of this compound have been demonstrated through various in vitro and cellular assays. The following table summarizes the key performance metrics of this compound.

ParameterCell LineValueDescription
DC50 MOLT4105 nMHalf-maximal degradation concentration.
Dmax HAP159%Maximum degradation of the target protein.
IC50 (VHL engagement) Cellular Assay16.7 µMHalf-maximal inhibitory concentration for VHL engagement.
KD (Binding to PIP4K2C) Biochemical Assay42 nMDissociation constant for binding to PIP4K2C.

Table 1: Performance Metrics of this compound.

To assess its selectivity, KINOMEscan analysis was performed, which revealed that at a concentration of 1 µM, this compound exclusively binds to PIP4K2C. Furthermore, proteome-wide degradation studies in MOLT4 cells treated with 1 µM this compound for 5 hours showed that PIP4K2C was the only protein significantly degraded, highlighting the exceptional selectivity of this compound.

Comparison with Alternative PIP4K Modulators

While this compound offers a highly selective approach to degrade PIP4K2C, other compounds have been developed to modulate the activity of the PIP4K family. This section provides a comparison of this compound with notable alternatives.

CompoundTarget(s)Mechanism of ActionKey Performance Data
This compound PIP4K2CSelective DegraderDC50 = 105 nM (MOLT4); KD = 42 nM
THZ-P1-2 pan-PI5P4K (α, β, γ)Covalent InhibitorCellular on-target engagement with limited off-targets
RMC-113 PIP4K2C and PIKfyveDual InhibitorKd (PIP4K2C) = 46 nM; IC50 (PIKfyve) = 8 nM
Thienylpyrimidines PI5P4KγSelective InhibitorKD = 7.1 nM (for compound 15)

Table 2: Comparison of this compound with Alternative PIP4K Modulators.

It is important to note that direct head-to-head comparative studies with detailed experimental data for all compounds are not yet available in the public domain. The data presented here is compiled from individual publications.

Experimental Protocols

To ensure the reproducibility of the findings, this section outlines the key experimental methodologies used in the characterization of this compound.

Cell Culture

MOLT4 and HAP1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

Cells were treated with the indicated concentrations of this compound or this compound-neg for the specified times. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PIP4K2C and a loading control (e.g., GAPDH). The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

KINOMEscan™ Selectivity Profiling

The kinome-wide selectivity of this compound was assessed using the KINOMEscan™ platform (DiscoverX). The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.

Proteome-wide Degradation Analysis

MOLT4 cells were treated with 1 µM this compound or DMSO for 5 hours. Cells were harvested, lysed, and proteins were digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in protein abundance across the proteome.

Signaling Pathways and Experimental Workflow

The degradation of PIP4K2C by this compound is a targeted event that can be used to probe the downstream signaling pathways regulated by this kinase. The following diagrams illustrate the experimental workflow for assessing this compound's activity and the proposed signaling context of PIP4K2C.

cluster_workflow Experimental Workflow for this compound Characterization Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis Cell_Treatment->Lysis WB Western Blot (PIP4K2C Degradation) Lysis->WB MS Mass Spectrometry (Proteome-wide Selectivity) Lysis->MS

Workflow for this compound evaluation.

cluster_pathway Proposed Signaling Context of PIP4K2C PIP4K2C PIP4K2C mTORC1 mTORC1 Signaling PIP4K2C->mTORC1 Regulates Immune_Modulation Immune Modulation PIP4K2C->Immune_Modulation Influences Autophagy Autophagy mTORC1->Autophagy Inhibits TMX4153 This compound TMX4153->PIP4K2C Degrades

PIP4K2C in cellular signaling.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying the "dark" kinome. Its high potency and exceptional selectivity for degrading PIP4K2C make it an invaluable tool for elucidating the biological functions of this enigmatic lipid kinase. Compared to existing inhibitors that often target multiple members of the PIP4K family or other kinases, this compound offers a precise method for interrogating the specific roles of PIP4K2C. Future studies employing this compound are anticipated to provide critical insights into the therapeutic potential of targeting PIP4K2C in various diseases.

TMX-4153: A Comparative Analysis of a Selective PIP4K2C Degrader in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TMX-4153's performance against alternative PIP4K2C-targeting compounds, supported by experimental data. This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C), a protein implicated in cancer cell survival and immune evasion.

This document summarizes the activity of this compound in different cell lines, details the experimental protocols for its validation, and visualizes its mechanism of action and experimental workflows.

Comparative Activity of PIP4K2C Degraders

This compound demonstrates potent and selective degradation of PIP4K2C in various cancer cell lines. Its activity has been benchmarked against other molecules targeting the same pathway, offering insights into its efficacy and specificity.

CompoundTargetMechanism of ActionCell LineDC50DmaxReference
This compound PIP4K2CPROTAC Degrader (VHL E3 Ligase Recruiter)MOLT-4 (T-cell acute lymphoblastic leukemia)24 nM91%[1]
HAP1 (Chronic myeloid leukemia)361 nM59%[1]
LRK-4189 PIP4K2CPROTAC Degrader (Cereblon E3 Ligase Recruiter)MOLT-4 (T-cell acute lymphoblastic leukemia)1.9 nM93%[2]
SW403 (Colorectal adenocarcinoma)Not specified>95% degradation in tumors[2]
This compound-neg Negative ControlInactive VHL ligandMOLT-4No degradation observed[3]

Table 1: Comparative in vitro activity of this compound and other PIP4K2C degraders. DC50 represents the half-maximal degradation concentration, and Dmax indicates the maximal level of degradation.

Mechanism of Action: The PIP4K2C Signaling Pathway

PIP4K2C is a lipid kinase that plays a role in regulating cellular signaling pathways, including the mTORC1 pathway, which is crucial for cell growth and proliferation.[4] By inducing the degradation of PIP4K2C, this compound can disrupt these signaling cascades, potentially leading to decreased cancer cell viability and proliferation.

PIP4K2C_Signaling_Pathway PIP4K2C Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PIP4K2C PIP4K2C PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 Phosphorylates PI5P PI5P PI5P->PIP4K2C mTORC1 mTORC1 Signaling PI45P2->mTORC1 Regulates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: PIP4K2C phosphorylates PI5P to generate PI(4,5)P2, which in turn regulates the mTORC1 signaling pathway, impacting cell growth and autophagy.

Experimental Workflow for Cross-Validation

To ensure the robust and reliable assessment of this compound's activity across different cell lines, a standardized experimental workflow is crucial. This involves a series of assays to determine the compound's potency, selectivity, and downstream cellular effects.

Experimental_Workflow This compound Cross-Validation Workflow CellCulture Cell Line Seeding (e.g., MOLT-4, HAP1) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment TargetEngagement Target Engagement Assay (CETSA) Treatment->TargetEngagement DegradationAssay PIP4K2C Degradation (Western Blot) Treatment->DegradationAssay ViabilityAssay Cell Viability Assay (MTT/MTS) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay DataAnalysis Data Analysis & Comparison TargetEngagement->DataAnalysis DegradationAssay->DataAnalysis ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: A typical workflow for evaluating this compound involves cell treatment followed by assays for target engagement, protein degradation, cell viability, and apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for PIP4K2C Degradation

This technique is used to quantify the amount of PIP4K2C protein in cells following treatment.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PIP4K2C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of PIP4K2C degradation.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or are necrotic.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a drug binds to its intended target protein in a cellular environment.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble PIP4K2C in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of PIP4K2C in the presence of this compound compared to the vehicle control indicates target engagement.

This guide provides a foundational comparison of this compound's activity. Further studies in a broader range of cell lines and in vivo models are warranted to fully elucidate its therapeutic potential.

References

TMX-4153 and its Analogs: A Comparative Analysis of Selective PIP4K2C Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the selective PIP4K2C PROTAC degrader, TMX-4153, and its known analogs. The data presented is based on available experimental findings to assist researchers in evaluating the performance and characteristics of these compounds.

Introduction to this compound

This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1] As a bifunctional molecule, this compound binds to both PIP4K2C and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[2][3] This proximity-induced ternary complex formation leads to the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. This targeted degradation strategy offers a powerful tool to study the biological functions of PIP4K2C, which has been implicated in immune modulation.[1]

Comparative Performance Data

The following tables summarize the in vitro degradation performance of this compound and its analogs in various cell lines.

Table 1: Comparative Degradation of this compound and Analogs in MOLT4 Cells

CompoundDC50 (nM)Dmax (%)Linker TypeE3 Ligase LigandNotes
This compound 2491Alkyl SpiroVHLHigh potency and efficacy.
TMX-4152 10770Alkyl SpiroVHLLower potency and efficacy compared to this compound.
QXG-4004 105Not ReportedPEGVHLLess potent than this compound despite comparable binding to PIP4K2C.[2]
This compound-neg InactiveNot ApplicableAlkyl SpiroInactive VHLNegative control; fails to degrade PIP4K2C, confirming VHL-dependent mechanism.[2]
LRK-4189 < 500Not ReportedNot SpecifiedNot SpecifiedOrally active and selective PIP4K2C degrader.[4]

Table 2: Degradation of this compound in HAP1 Cells

CompoundDC50 (nM)Dmax (%)
This compound 36159

Note: DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximal level of degradation observed.

Signaling Pathway and Experimental Workflow

Mechanism of Action: VHL-Mediated Degradation

The following diagram illustrates the mechanism of action for this compound, a PROTAC that recruits the VHL E3 ligase to induce the degradation of the target protein, PIP4K2C.

TMX-4153_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation TMX4153 This compound PIP4K2C PIP4K2C (Target Protein) TMX4153->PIP4K2C binds VHL VHL E3 Ligase TMX4153->VHL binds Proteasome Proteasome PIP4K2C->Proteasome Targeted to VHL->PIP4K2C Ubiquitinates Ub Ubiquitin Degraded_PIP4K2C Degraded PIP4K2C Proteasome->Degraded_PIP4K2C Degrades

Caption: VHL-mediated degradation of PIP4K2C by this compound.

Experimental Workflow: Immunoblotting for Protein Degradation

The following diagram outlines a typical workflow for assessing protein degradation using immunoblotting.

Immunoblotting_Workflow cluster_workflow Immunoblotting Workflow A Cell Treatment with This compound/Analogs B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody (anti-PIP4K2C) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Quantify Band Intensity) I->J

Caption: Workflow for assessing protein degradation via immunoblotting.

Experimental Protocols

Cell Culture and Treatment

MOLT4 and HAP1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For degradation experiments, cells are seeded and treated with varying concentrations of this compound or its analogs for specified time periods (e.g., 6 hours). A vehicle control (e.g., DMSO) is run in parallel.

Immunoblotting
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for PIP4K2C overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.

Quantitative Proteomics (Global Proteome Analysis)
  • Sample Preparation: Cells are treated with the compound of interest or vehicle control. Cell pellets are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are used to identify and quantify proteins. The relative abundance of proteins across different treatment conditions is determined to identify proteins that are significantly downregulated upon treatment with the degrader.

Conclusion

This compound emerges as a potent and selective degrader of PIP4K2C, demonstrating superior performance compared to its initial analogs, TMX-4152 and QXG-4004, in MOLT4 cells. The inactive analog, this compound-neg, confirms the VHL-dependent mechanism of action. The cell-type-dependent degradation profile observed with this compound highlights the importance of evaluating degrader efficacy in multiple relevant cellular contexts. This comparative guide provides a foundational dataset for researchers investigating the therapeutic potential and biological roles of PIP4K2C.

References

A Head-to-Head Comparison of TMX-4153 with Other PIP4K2C Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TMX-4153, a novel PROTAC degrader, with other known inhibitors and binders of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).

PIP4K2C is emerging as a compelling therapeutic target due to its role in crucial cellular processes, including immune regulation, autophagy, and mTORC1 signaling.[1][2][3][4] Unlike its better-understood paralogs, PIP4K2A and PIP4K2B, PIP4K2C exhibits minimal kinase activity, suggesting a primary scaffolding function.[5][6] This has spurred the development of diverse modulatory molecules, from traditional inhibitors to targeted protein degraders. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to aid in the evaluation of these compounds.

Comparative Performance of PIP4K2C Modulators

The landscape of PIP4K2C-targeting compounds includes selective binders, covalent and non-covalent inhibitors, and targeted protein degraders. This compound is a selective PROTAC (PROteolysis TArgeting Chimera) degrader that induces the degradation of PIP4K2C.[1][7] Its performance is benchmarked here against other notable PIP4K2C modulators for which public data is available.

Quantitative Comparison of Binders and Degraders

This compound demonstrates potent and selective degradation of PIP4K2C in cellular assays.[1][7] It is derived from the high-affinity binder TMX-4102.[4][5][8] Another PROTAC degrader, LRK-4189, also shows efficacy in degrading PIP4K2C.[9] The table below summarizes their key performance metrics.

CompoundTypeTarget(s)Kd (nM)DC50 (nM)Cell LineNotes
This compound PROTAC Degrader PIP4K2C N/A 24 MOLT4 Induces selective PIP4K2C degradation via VHL E3 ligase recruitment.[1][7][8]
361HAP1Moderate degradation activity observed in HAP1 cells.[1][7]
TMX-4102BinderPIP4K2C0.45N/AN/AA highly potent and selective binder for PIP4K2C, from which this compound was developed.[4][5][8]
LRK-4189PROTAC DegraderPIP4K2CN/A< 500MOLT-4An orally active and selective PIP4K2C degrader with demonstrated anti-tumor activity.[9]

N/A: Not Applicable or Not Available

Quantitative Comparison of Inhibitors

Several small molecule inhibitors targeting the broader PI5P4K family, including PIP4K2C, have been developed. Their inhibitory activities are typically reported as IC50 values.

CompoundTypeTarget(s)IC50 (nM)Assay TypeNotes
RMC-113Dual InhibitorPIP4K2C, PIKfyve392 (PIP4K2C)NanoBRETA dual inhibitor with antiviral properties; shows selectivity over PIP4K2A and PIP4K2B.[1]
300 (PIKfyve)NanoBRET
THZ-P1-2Covalent InhibitorPI5P4Kα/β/γ190 (PI5P4Kα)Kinase AssayA first-in-class covalent inhibitor that targets a disordered loop in PI5P4K isoforms, disrupting autophagy.[10][11][12] Shows anti-proliferative activity in leukemia cell lines.[13]
NIH-12848Selective InhibitorPI5P4Kγ~1000Kinase AssayA selective, non-ATP competitive inhibitor of PI5P4Kγ that does not inhibit α and β isoforms at concentrations up to 100 µM.

Signaling Pathways and Mechanisms of Action

PIP4K2C's minimal enzymatic activity points towards a crucial role as a scaffold protein, influencing key signaling pathways that regulate cellular homeostasis. The diagram below illustrates the central role of PIP4K2C in the mTORC1 and autophagy pathways.

PIP4K2C_Signaling_Pathway cluster_mTORC1 mTORC1 Signaling cluster_Autophagy Autophagy Regulation cluster_degrader Degrader Action mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Autophagosome Autophagosome Formation ULK1->Autophagosome PIP4K2C_node PIP4K2C PIP4K2C_node->mTORC1 Negative Regulation PIP4K2C_node->Autophagosome Scaffolding Role Proteasome Proteasome PIP4K2C_node->Proteasome Degradation TMX4153 This compound TMX4153->PIP4K2C_node Binds VHL VHL E3 Ligase TMX4153->VHL Recruits VHL->PIP4K2C_node Ub Ubiquitin Western_Blot_Workflow start Cell Seeding & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (α-PIP4K2C, α-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & DC50 Calculation detection->analysis

References

TMX-4153: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, TMX-4153 has emerged as a potent and selective degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma (PIP4K2C), a lipid kinase implicated in immune modulation and autophagy. This guide provides a detailed comparison of this compound with an alternative PIP4K2C degrader, LRK-A, supported by experimental data to aid researchers and drug development professionals in their evaluation.

Executive Summary

This compound is a highly selective proteolysis-targeting chimera (PROTAC) that induces the degradation of PIP4K2C. Experimental data demonstrates its exclusive selectivity in broad kinase panels and proteome-wide analyses. When compared to another known PIP4K2C degrader, LRK-A, both molecules show high potency and selectivity. This compound exhibits a DC50 of 24 nM in MOLT4 cells, while LRK-A displays subnanomolar potency in primary human peripheral blood mononuclear cells (PBMCs). The choice between these molecules may depend on the specific cellular context and desired kinetic properties. For PIP4K2C, a protein whose scaffolding function is considered more critical than its kinase activity, targeted degradation represents a more effective therapeutic strategy than inhibition.

Performance Comparison: this compound vs. LRK-A

The following tables summarize the quantitative data for this compound and its competitor, LRK-A, highlighting their degradation potency, selectivity, and target engagement.

Table 1: Degradation Potency (DC50 & Dmax)

CompoundCell LineDC50DmaxCitation
This compound MOLT424 nM91% (at 1 µM)[1]
HAP1361 nM59%[1]
LRK-A Human PBMCs0.3 nM78%[2]
Dog PBMCs3.5 nM84%[2]
Mouse PBMCs5.1 nM84%[2]
Rat PBMCs7.5 nM70%[2]
LRK-4189 *MOLT-4< 500 nMNot Reported[3]

Note: LRK-4189 is reported as a first-in-class degrader of PIP4K2C from the same discovery program as LRK-A and is likely the same or a closely related compound.

Table 2: Specificity and Selectivity

CompoundAssayResultsCitation
This compound KINOMEscan (1 µM)Exclusive selectivity for PIP4K2C.[1]
Quantitative Proteomics (MOLT4 cells, 1 µM)Exclusive degradation of PIP4K2C.[1]
VHL Engagement (cellular)IC50 = 16.7 µM[1]
Binding Affinity (Kd for PIP4K2C)61 nM[1]
LRK-A Whole-cell ProteomicsFully selective for PIP4K2C; no degradation of SALL4 or GSPT1.[2][4][5]
Kinase Selectivity PanelSelective against >100 kinases.[2]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action for PROTAC-mediated degradation of PIP4K2C and the workflows for key experimental assays used to characterize these molecules.

PROTAC_Mechanism PROTAC-Mediated Degradation of PIP4K2C cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery TMX4153 This compound Warhead PIP4K2C Binder Linker Linker E3_Ligand VHL Ligand PIP4K2C PIP4K2C (Target Protein) Warhead->PIP4K2C Binds VHL VHL (E3 Ligase) E3_Ligand->VHL Recruits Proteasome 26S Proteasome PIP4K2C->Proteasome Degradation VHL->PIP4K2C Ubiquitination Ub Ubiquitin

This compound Mechanism of Action

Experimental_Workflows Key Experimental Workflows cluster_KinomeScan KINOMEscan Specificity Assay cluster_Proteomics Quantitative Proteomics for Selectivity cluster_Degradation Cellular Degradation Assay (Western Blot) k1 Kinase-tagged Phage k4 Competition Binding k1->k4 k2 Immobilized Ligand k2->k4 k3 Test Compound (this compound) k3->k4 k5 qPCR of DNA Tag k4->k5 k6 Quantify Bound Kinase k5->k6 p1 Cell Culture (e.g., MOLT4) p2 Treat with this compound or DMSO p1->p2 p3 Cell Lysis & Protein Digestion p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Protein Identification & Quantification p4->p5 p6 Compare Protein Levels p5->p6 d1 Plate Cells d2 Treat with Dose Range of this compound d1->d2 d3 Cell Lysis d2->d3 d4 Protein Quantification (BCA) d3->d4 d5 SDS-PAGE d4->d5 d6 Western Blot d5->d6 d7 Antibody Incubation (anti-PIP4K2C) d6->d7 d8 Imaging & Densitometry d7->d8 d9 Calculate DC50 & Dmax d8->d9

Workflows for Specificity and Degradation Assays

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary based on the exact reagents and equipment used.

KINOMEscan Profiling

This assay is typically performed as a service by specialized vendors. The principle is a competition binding assay.

  • Assay Components: A DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound (e.g., this compound).

  • Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are often reported as percent of DMSO control or as a dissociation constant (Kd) to quantify binding affinity. Selectivity is visualized using a TREEspot™ diagram.

Quantitative Proteomics (for Degradation Selectivity)

This method is used to assess the entire proteome for off-target degradation.

  • Cell Culture and Treatment: MOLT4 cells are cultured and treated with the test compound (e.g., 1 µM this compound) and a vehicle control (DMSO) for a specified time (e.g., 5 hours).

  • Cell Lysis and Protein Digestion: Cells are harvested, lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Protein Identification and Quantification: The MS/MS data is used to identify the sequence of the peptides and, by extension, the proteins they originated from. The abundance of each protein is quantified by comparing the signal intensity of its corresponding peptides between the this compound-treated and DMSO-treated samples.

  • Data Analysis: Proteins showing a significant decrease in abundance in the treated sample are identified as degradation targets.

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a specific target protein.

  • Cell Plating and Treatment: Cells (e.g., MOLT4 or HAP1) are plated at an appropriate density. The following day, cells are treated with a serial dilution of the degrader (e.g., 0.01 to 1 µM this compound) for a set time (e.g., 6 hours).

  • Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (PIP4K2C). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light signal is captured by an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control, and this data is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

References

Independent Verification of TMX-4153 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available research on TMX-4153 with alternative therapeutic strategies. Due to the early stage of this compound research, direct comparative experimental data is not yet available. This document summarizes the initial findings for this compound and juxtaposes them against established and emerging treatments for potential therapeutic areas, highlighting the need for independent verification and further research.

Overview of this compound

This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the phosphatidylinositol-5-phosphate 4-kinase type 2 gamma (PIP4K2C) protein. The initial research presents this compound as a potent and selective degrader of PIP4K2C, suggesting its potential in therapeutic areas such as immune modulation and autophagy-dependent diseases.

Mechanism of Action

This compound functions by inducing the degradation of PIP4K2C. It is a heterobifunctional molecule that simultaneously binds to PIP4K2C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. By eliminating the PIP4K2C protein, this compound is proposed to modulate downstream signaling pathways, including the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

At present, quantitative data for this compound is limited to in vitro studies from the initial publication. There is no publicly available in vivo, clinical, or independently verified data.

Table 1: In Vitro Degradation Activity of this compound

Cell LineDC50 (Half-maximal Degradation Concentration)
MOLT4 (human acute lymphoblastic leukemia)24 nM
HAP1 (human chronic myelogenous leukemia)361 nM

Comparative Landscape

Given the role of PIP4K2C in immune regulation and autophagy, potential therapeutic applications for this compound could include autoimmune diseases (e.g., rheumatoid arthritis) and neurodegenerative disorders (e.g., Huntington's disease). Another company, Larkspur Biosciences, is developing a PIP4K2C degrader, LRK-A, for colorectal cancer, providing a preclinical comparator.

Table 2: Comparison of this compound with Alternative Therapeutic Strategies

Therapeutic Agent/StrategyTarget/Mechanism of ActionReported Efficacy/Performance DataDevelopment Stage
This compound PIP4K2C Degradation (PROTAC) In vitro DC50: 24 nM (MOLT4), 361 nM (HAP1) Preclinical (in vitro)
LRK-A PIP4K2C DegradationPreclinical data shows tumor growth reduction in a mouse syngeneic model of colorectal cancer.[1][2]Preclinical
Methotrexate (Standard of Care for Rheumatoid Arthritis) Dihydrofolate reductase inhibitor, anti-inflammatory, immunosuppressiveEstablished efficacy in reducing disease activity and joint damage in RA.[3][4]Marketed
mTOR Inhibitors (e.g., Sirolimus) for Autoimmune Diseases Inhibit mTORC1, modulating T-cell differentiation and functionPromising results in treating refractory idiopathic multicentric Castleman disease.[5] Being investigated for SLE and other autoimmune disorders.[6][7]Marketed (for other indications)/Investigational
Tetrabenazine/Deutetrabenazine (for Huntington's Disease) VMAT2 inhibitor, reduces choreaSymptomatic relief of chorea in Huntington's disease.[8]Marketed
Gene Therapy (e.g., AMT-130 for Huntington's Disease) Silencing of the huntingtin geneEarly clinical data suggests a potential slowing of disease progression.[9][10]Clinical Trials

Experimental Protocols

The following are the methodologies for the key experiments cited in the initial this compound research.

Cell Culture

MOLT4 and HAP1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for PIP4K2C Degradation
  • Cell Treatment: Cells were treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated times.

  • Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against PIP4K2C and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software, and the level of PIP4K2C was normalized to the loading control. The DC50 values were calculated from dose-response curves.

Visualizations

Signaling Pathway of this compound

TMX4153_Mechanism TMX4153 This compound Ternary Ternary Complex (PIP4K2C-TMX4153-VHL) TMX4153->Ternary PIP4K2C PIP4K2C PIP4K2C->Ternary Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Modulation PIP4K2C->Pathway Inhibition of protein function VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded PIP4K2C (Amino Acids) Proteasome->Degradation

Caption: Mechanism of this compound-induced PIP4K2C degradation.

Experimental Workflow for In Vitro Degradation Assay

Degradation_Workflow cluster_cell_culture Cell Preparation cluster_biochem Biochemical Analysis cluster_detection Detection & Analysis start Culture MOLT4 or HAP1 cells treat Treat with this compound (dose-response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing (anti-PIP4K2C, anti-GAPDH) transfer->probe detect Chemiluminescence Detection probe->detect analyze Densitometry & DC50 Calculation detect->analyze

Caption: Western blot workflow for assessing PIP4K2C degradation.

Logical Relationship of this compound's Therapeutic Hypothesis

Therapeutic_Hypothesis TMX4153 This compound Administration Degradation Selective Degradation of PIP4K2C TMX4153->Degradation Modulation Modulation of Immune Response & Autophagy Degradation->Modulation Outcome Potential Therapeutic Outcome Modulation->Outcome Diseases Autoimmune Diseases Neurodegeneration Cancer Outcome->Diseases

Caption: Hypothesized therapeutic pathway of this compound.

References

Safety Operating Guide

Proper Disposal of TMX-4153: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides detailed procedures for the proper disposal of TMX-4153, a PIKfyve inhibitor and macropinocytosis inducer, to ensure the safety of laboratory personnel and the protection of the environment.

The following guidelines are based on standard laboratory safety practices and information from available Safety Data Sheets (SDS).[1][2] Always consult your institution's specific environmental health and safety (EHS) protocols and the most recent SDS provided by the manufacturer before handling and disposing of any chemical.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Handle this compound in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or household waste.

Step 1: Waste Segregation

  • Solid Waste: Collect un-used this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. The container should specify the name of the chemical and the solvent used.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture (e.g., solvents).

  • Ensure the label also includes the date of accumulation and the responsible researcher's name and contact information.

Step 3: Storage of Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Refer to the product's SDS for specific storage temperature recommendations. Stock solutions are often stored at -20°C or -80°C for stability.[3][4]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and any other components.

Disposal Workflow

G Figure 1: this compound Disposal Workflow A Wear Appropriate PPE B Segregate Waste (Solid and Liquid) A->B C Label Waste Containers (Hazardous Waste, Chemical Name) B->C D Store Waste in a Secure, Ventilated Area C->D E Contact Institutional EHS for Pickup D->E F Professional Disposal E->F

Caption: General workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity and evacuate the immediate area of the spill.

  • Restrict access to the spill area.

Step 2: Assess the Spill

  • If the spill is large, involves a highly concentrated form of the chemical, or if you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.

Step 3: Spill Cleanup (for small, manageable spills)

  • Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust. Place the material into a labeled hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels.

  • Place the absorbent material into a sealed, labeled hazardous waste container.

Step 4: Decontaminate the Area

  • Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS guidelines.

  • Collect all cleanup materials in a labeled hazardous waste container.

Step 5: Reporting

  • Report the spill to your supervisor and the EHS department, even if it is a minor incident.

Biological Context and Signaling Pathway

This compound is a PIKfyve inhibitor that induces macropinocytosis, leading to methuosis in certain cancer cells.[3] It has been shown to selectively activate the JNK1/2 stress kinase pathway, which results in the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.[3] Understanding the mechanism of action can inform risk assessment in handling the compound.

This compound Signaling Pathway

G Figure 2: this compound Signaling Pathway TMX4153 This compound PIKfyve PIKfyve TMX4153->PIKfyve inhibits JNK Activation of JNK1/2 Pathway TMX4153->JNK Macropinocytosis Induction of Macropinocytosis PIKfyve->Macropinocytosis regulates Phosphorylation Phosphorylation of c-Jun, Bcl-2, Bcl-xL JNK->Phosphorylation

Caption: Simplified signaling pathway of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Comprehensive Safety and Handling Guide for TMX-4153

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of TMX-4153 based on general principles for potent research compounds and information available in Safety Data Sheets (SDS). The available SDS for this compound currently classifies it as a non-hazardous substance; however, as a potent and novel research chemical, it should be handled with caution.[1] Researchers should always consult the most recent SDS and perform a risk assessment before beginning any work.

Essential, Immediate Safety and Logistical Information

This compound, also known as MOMIPP, is a selective PIKfyve inhibitor and a PIP4K2C PROTAC degrader.[2] As with any potent research compound, minimizing exposure is the primary goal. Engineering controls, administrative controls, and personal protective equipment (PPE) are all critical components of a comprehensive safety plan.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for this compound. Note that specific toxicological data such as Occupational Exposure Limits (OELs) and LD50 values are not available in the reviewed Safety Data Sheets.

PropertyValueSource
CAS Number 2867519-91-1MedchemExpress, TargetMol
Molecular Formula C59H67ClN10O6SMedchemExpress
Molecular Weight 1079.74 g/mol MedchemExpress
Physical State SolidMedchemExpress
Solubility Soluble in DMSOMedchemExpress
Storage Store at -20°C for short-term, -80°C for long-termMedchemExpress

Operational and Disposal Plans

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.

graph "Operational_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

"Compound Receipt" -> "Inventory & Storage" [label="Log and store\nappropriately"]; "Inventory & Storage" -> "Risk Assessment" [label="Review SDS and\nplan experiment"]; "Risk Assessment" -> "PPE Selection" [label="Based on procedure"]; "PPE Selection" -> "Handling & Experimentation" [label="Weighing, solution prep,\netc."]; "Handling & Experimentation" -> "Decontamination" [label="Clean work area\nand equipment"]; "Decontamination" -> "Waste Disposal" [label="Segregate and\nlabel waste"]; }

Caption: General operational workflow for handling this compound.

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound - Collect in a sealed, labeled container.- Dispose of as hazardous chemical waste according to institutional and local regulations.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- The container should be clearly labeled with the chemical name and concentration.
Contaminated Sharps - Dispose of in a designated sharps container.

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, a prompt and coordinated response is essential to minimize harm to personnel and the environment. The following workflow outlines the steps to be taken.

graph "Spill_Response_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Immediate_Actions" { label = "Immediate Actions"; bgcolor="#F1F3F4"; "Alert Personnel" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Evacuate Area" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Attend to Injured" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Spill_Assessment" { label = "Spill Assessment"; bgcolor="#FBBC05"; "Assess Hazard" [fontcolor="#202124"]; "Determine Spill Size" [fontcolor="#202124"]; }

subgraph "cluster_Cleanup_Procedure" { label = "Cleanup Procedure"; bgcolor="#4285F4"; "Don PPE" [fontcolor="#FFFFFF"]; "Contain Spill" [fontcolor="#FFFFFF"]; "Neutralize (if applicable)" [fontcolor="#FFFFFF"]; "Absorb & Collect" [fontcolor="#FFFFFF"]; "Decontaminate Area" [fontcolor="#FFFFFF"]; }

subgraph "cluster_Post-Cleanup" { label = "Post-Cleanup"; bgcolor="#34A853"; "Dispose of Waste" [fontcolor="#FFFFFF"]; "Report Incident" [fontcolor="#FFFFFF"]; }

"Alert Personnel" -> "Evacuate Area" -> "Attend to Injured"; "Attend to Injured" -> "Assess Hazard"; "Assess Hazard" -> "Determine Spill Size"; "Determine Spill Size" -> "Don PPE"; "Don PPE" -> "Contain Spill" -> "Neutralize (if applicable)" -> "Absorb & Collect" -> "Decontaminate Area"; "Decontaminate Area" -> "Dispose of Waste" -> "Report Incident"; }

Caption: Step-by-step workflow for responding to a chemical spill.

  • Alert personnel and evacuate the immediate area.

  • If the spill is large, volatile, or in a poorly ventilated area, activate the fire alarm to evacuate the building and notify emergency services.

  • Attend to any injured or contaminated individuals. Use an emergency shower or eyewash station as needed. Remove contaminated clothing.

  • If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

  • Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and a lab coat.

  • Contain the spill using absorbent pads or other appropriate materials.

  • Absorb the spilled material. For powders, carefully cover with a damp cloth or absorbent material to prevent aerosolization.

  • Collect the absorbed material and contaminated items in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent or detergent, followed by water.

  • Dispose of all waste as hazardous waste according to institutional guidelines.

  • Report the spill to your supervisor and the institutional environmental health and safety office.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。